AC-90179
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
359878-17-4 |
|---|---|
Molekularformel |
C23H30N2O2 |
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]-N-(1-methylpiperidin-4-yl)acetamide |
InChI |
InChI=1S/C23H30N2O2/c1-18-4-6-20(7-5-18)17-25(21-12-14-24(2)15-13-21)23(26)16-19-8-10-22(27-3)11-9-19/h4-11,21H,12-17H2,1-3H3 |
InChI-Schlüssel |
AHGNJBSTWQOSAB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CN(C2CCN(CC2)C)C(=O)CC3=CC=C(C=C3)OC |
Aussehen |
Solid powder |
Synonyme |
2-(4-methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide 2-(4-methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide hydrochloride AC 90179 AC-90179 AC90179 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of AC-90179
This technical guide provides a detailed overview of the mechanism of action of AC-90179, a selective serotonin 2A (5-HT2A) receptor inverse agonist. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive summary of its in vitro and in vivo pharmacology.
Core Mechanism of Action
This compound is a potent and selective inverse agonist of the serotonin 2A (5-HT2A) receptor.[1][2] This primary mechanism involves not only blocking the action of agonists at this receptor but also reducing its constitutive (basal) activity. In addition to its primary target, this compound also exhibits antagonist activity at the serotonin 2C (5-HT2C) receptor.[1][2] Notably, it demonstrates a favorable safety profile by lacking significant potency for the dopamine D2 and histamine H1 receptors, which are often associated with the side effects of antipsychotic medications.[1][2]
The in vivo functionality of this compound has been demonstrated through its ability to block the behavioral effects induced by 5-HT2A receptor agonists and to attenuate psychosis-like behaviors in animal models.[1][2]
Quantitative Data Presentation
The following tables summarize the key quantitative data describing the pharmacological profile of this compound.
In Vitro Receptor Binding and Functional Activity
| Receptor | Assay Type | Species | Parameter | Value (nM) | Reference |
| 5-HT2A | Inverse Agonist Assay | Human | IC50 | 2.1 | [2] |
| 5-HT2A | Antagonist Assay | Human | Ki | 2.5 | [3] |
| 5-HT2C | Antagonist Assay | Human | Ki | >100 | [2] |
| D2 | Radioligand Binding | Human | Ki | >1000 | [2] |
| H1 | Radioligand Binding | Human | Ki | >1000 | [2] |
In Vivo Pharmacological Effects
| Animal Model | Assay | Effect | Route of Administration | Effective Dose Range | Reference |
| Mouse | DOI-Induced Head Twitch | Blockade | Intraperitoneal (i.p.) | 1 - 10 mg/kg | [1] |
| Mouse | Phencyclidine-Induced Hyperactivity | Attenuation | Intraperitoneal (i.p.) | 1 - 3 mg/kg | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assays
Objective: To determine the binding affinity of this compound for various receptors.
Methodology:
-
Receptor Source: Membranes from CHO or HEK293 cells stably expressing the recombinant human 5-HT2A, 5-HT2C, D2, or H1 receptors.
-
Radioligand:
-
5-HT2A: [3H]ketanserin
-
5-HT2C: [3H]mesulergine
-
D2: [3H]spiperone
-
H1: [3H]pyrilamine
-
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.5 mM EDTA.
-
Incubation: Membranes, radioligand, and various concentrations of this compound were incubated for 60 minutes at 25°C.
-
Detection: Bound radioactivity was separated from unbound by rapid filtration through glass fiber filters and quantified by liquid scintillation counting.
-
Data Analysis: Ki values were calculated using the Cheng-Prusoff equation.
In Vitro Functional Assays (Inverse Agonist and Antagonist)
Objective: To determine the functional potency of this compound as an inverse agonist and antagonist at the 5-HT2A receptor.
Methodology:
-
Cell Line: NIH-3T3 cells stably expressing the human 5-HT2A receptor.
-
Assay Principle: Receptor Selection and Amplification Technology (R-SAT) assay, which measures receptor-mediated cell growth.
-
Inverse Agonist Assay:
-
Cells were incubated with various concentrations of this compound in the absence of an agonist.
-
The reduction in constitutive receptor activity was measured as a decrease in cell proliferation.
-
-
Antagonist Assay:
-
Cells were co-incubated with a fixed concentration of a 5-HT2A agonist (e.g., serotonin) and various concentrations of this compound.
-
The ability of this compound to block agonist-induced cell proliferation was measured.
-
-
Data Analysis: IC50 values were determined from concentration-response curves.
DOI-Induced Head Twitch in Mice
Objective: To assess the in vivo 5-HT2A receptor antagonist activity of this compound.
Methodology:
-
Animals: Male C57BL/6 mice.
-
Procedure:
-
Mice were pre-treated with either vehicle or this compound (1, 3, or 10 mg/kg, i.p.).
-
30 minutes after pre-treatment, mice were administered the 5-HT2A agonist (+/-)-2,5-dimethoxy-4-iodoamphetamine (DOI) (2.5 mg/kg, i.p.).
-
Immediately after DOI administration, the number of head twitches was counted for a period of 20 minutes.
-
-
Data Analysis: The effect of this compound on reducing the number of DOI-induced head twitches was compared to the vehicle-treated group.
Phencyclidine-Induced Hyperactivity in Mice
Objective: To evaluate the potential antipsychotic-like activity of this compound.
Methodology:
-
Animals: Male Swiss-Webster mice.
-
Procedure:
-
Mice were placed in an open-field activity chamber to habituate for 30 minutes.
-
Mice were then administered either vehicle or this compound (1 or 3 mg/kg, i.p.).
-
15 minutes later, mice were administered phencyclidine (PCP) (3 mg/kg, i.p.).
-
Locomotor activity (distance traveled) was recorded for the next 60 minutes.
-
-
Data Analysis: The ability of this compound to attenuate PCP-induced hyperlocomotion was compared to the vehicle-PCP group.
Mandatory Visualizations
Signaling Pathway of this compound at the 5-HT2A Receptor
Caption: Inverse agonist action of this compound at the 5-HT2A receptor.
Experimental Workflow for DOI-Induced Head Twitch Assay
Caption: Workflow of the DOI-induced head twitch experiment.
Logical Relationship of this compound's Receptor Selectivity
Caption: Receptor binding profile and selectivity of this compound.
References
- 1. Pharmacological characterization of this compound [2-(4-methoxyphenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide hydrochloride]: a selective serotonin 2A receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
AC-90179: A Technical Guide to its 5-HT2A Inverse Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacological profile of AC-90179, a selective serotonin 2A (5-HT2A) receptor inverse agonist. The document details its binding affinity, functional activity, and the experimental protocols utilized in its characterization, offering valuable insights for researchers in neuroscience and drug development.
Core Pharmacological Data
This compound has been identified as a potent and selective inverse agonist and competitive antagonist at the 5-HT2A receptor. Its selectivity profile indicates significantly lower potency for other receptors, such as the dopamine D2 and histamine H1 receptors, which are often associated with adverse side effects of antipsychotic medications. The compound also exhibits antagonist activity at the 5-HT2C receptor.
Quantitative Analysis of In Vitro Activity
The following table summarizes the key quantitative data for this compound's interaction with the 5-HT2A receptor. This data provides a clear comparison of its antagonist and inverse agonist properties.
| Parameter | Receptor | Value (Ki) | Description |
| Antagonist Activity | 5-HT2A | 2.5 nM | The equilibrium dissociation constant for this compound acting as a competitive antagonist, indicating its high affinity for the receptor. |
| Inverse Agonist Activity | 5-HT2A | 2.1 nM | The equilibrium dissociation constant for this compound acting as an inverse agonist, demonstrating its ability to reduce the constitutive activity of the receptor. |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound's 5-HT2A inverse agonist activity.
Radioligand Binding Assay for 5-HT2A Receptor
This protocol outlines the determination of the binding affinity (Ki) of an unlabeled test compound, such as this compound, for the 5-HT2A receptor using a competitive binding assay with a radiolabeled antagonist, such as [³H]ketanserin.
1. Materials:
-
Membrane Preparation: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells) or from rat frontal cortex.
-
Radioligand: [³H]ketanserin (specific activity ~60-90 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Non-specific Binding (NSB) Agent: 10 µM Mianserin or another suitable 5-HT2A antagonist.
-
Scintillation Cocktail.
-
96-well Filter Plates: (e.g., Millipore GF/B).
-
Plate Reader: Scintillation counter.
2. Procedure:
-
Membrane Preparation: Homogenize the cell pellet or brain tissue in ice-cold assay buffer. Centrifuge at 4°C, discard the supernatant, and resuspend the pellet in fresh assay buffer. Repeat the wash step. Determine the protein concentration of the final membrane suspension using a standard protein assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane suspension.
-
Non-specific Binding: NSB agent, radioligand, and membrane suspension.
-
Competitive Binding: Serial dilutions of the test compound (this compound), radioligand, and membrane suspension. The final concentration of the radioligand should be close to its Kd value.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
In Vitro Functional Assay: Receptor Selection and Amplification Technology (R-SAT)
The R-SAT assay is a cell-based functional assay that can be used to characterize the inverse agonist activity of a compound by measuring its ability to suppress the constitutive (ligand-independent) activity of a receptor.
1. Materials:
-
Cell Line: NIH-3T3 cells.
-
Expression Plasmid: A plasmid containing the cDNA for the human 5-HT2A receptor.
-
Transfection Reagent: A suitable lipid-based transfection reagent.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test Compound: this compound.
-
Agonist Control: A known 5-HT2A receptor agonist (e.g., serotonin or DOI).
-
Assay Plate: 96-well cell culture plates.
-
Detection Reagent: A reagent to measure cell proliferation or a reporter gene assay.
2. Procedure:
-
Cell Seeding: Seed NIH-3T3 cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.
-
Transfection: On the following day, transfect the cells with the 5-HT2A receptor expression plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Drug Treatment: After an appropriate incubation period to allow for receptor expression (typically 24-48 hours), replace the medium with a serum-free medium containing various concentrations of the test compound (this compound), an agonist control, or vehicle.
-
Incubation: Incubate the cells for a period sufficient to observe changes in cell proliferation due to receptor signaling (typically 3-5 days).
-
Signal Detection: Measure the cellular response using a suitable method. For R-SAT, this is often a measure of cell number or metabolic activity (e.g., using a colorimetric assay like MTT or a fluorescent assay).
3. Data Analysis:
-
The constitutive activity of the receptor will lead to a certain level of cell proliferation in the absence of any ligand.
-
An inverse agonist like this compound will decrease this basal proliferation in a concentration-dependent manner.
-
An agonist will increase cell proliferation above the basal level.
-
Plot the cellular response against the logarithm of the compound concentration to generate dose-response curves.
-
The potency (IC50) and efficacy of the inverse agonist can be determined from these curves.
In Vivo Behavioral Model: DOI-Induced Head-Twitch Response in Mice
The head-twitch response (HTR) in rodents is a well-established behavioral model for in vivo 5-HT2A receptor activation. Antagonists and inverse agonists at this receptor can block the HTR induced by a 5-HT2A agonist like (±)-2,5-dimethoxy-4-iodoamphetamine (DOI).
1. Animals:
-
Male C57BL/6J mice are commonly used. Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Drugs:
-
DOI hydrochloride: Dissolved in saline.
-
This compound: Dissolved in a suitable vehicle (e.g., saline, water with a small amount of Tween 80).
3. Procedure:
-
Acclimation: Acclimate the mice to the testing environment (e.g., individual observation chambers) for at least 30 minutes before drug administration.
-
Pre-treatment: Administer this compound or its vehicle via an appropriate route (e.g., intraperitoneally, i.p.) at various doses. The pre-treatment time will depend on the pharmacokinetic profile of the compound but is typically 30-60 minutes.
-
Agonist Challenge: Administer a dose of DOI known to induce a reliable number of head twitches (e.g., 1-2.5 mg/kg, i.p.).
-
Observation: Immediately after DOI administration, observe the mice for a set period (e.g., 30-60 minutes) and count the number of head twitches. A head twitch is a rapid, rotational movement of the head that is distinct from grooming or exploratory behavior. Observations can be done by a trained observer blinded to the treatment conditions or using an automated system.
4. Data Analysis:
-
Compare the number of head twitches in the this compound treated groups to the vehicle-treated control group.
-
A significant reduction in the number of DOI-induced head twitches indicates 5-HT2A receptor antagonist/inverse agonist activity.
-
Dose-response curves can be generated to determine the potency (ED50) of this compound in this model.
In Vivo Behavioral Model: Phencyclidine (PCP)-Induced Hyperactivity in Rats
PCP-induced hyperactivity in rodents is a widely used animal model to screen for potential antipsychotic drugs. This model is based on the ability of N-methyl-D-aspartate (NMDA) receptor antagonists like PCP to induce locomotor hyperactivity, a behavior that is thought to mimic some of the positive symptoms of schizophrenia.
1. Animals:
-
Male Sprague-Dawley or Wistar rats are commonly used. Animals should be housed under standard laboratory conditions.
2. Drugs:
-
Phencyclidine (PCP) hydrochloride: Dissolved in saline.
-
This compound: Dissolved in a suitable vehicle.
3. Procedure:
-
Acclimation: Acclimate the rats to the locomotor activity chambers for a period of time (e.g., 60 minutes) to allow for habituation.
-
Pre-treatment: Administer this compound or its vehicle at various doses.
-
PCP Administration: After the pre-treatment period, administer a dose of PCP known to induce robust hyperactivity (e.g., 2.5-5 mg/kg, i.p. or s.c.).
-
Locomotor Activity Measurement: Immediately after PCP administration, record the locomotor activity of the rats for a set duration (e.g., 60-120 minutes) using an automated activity monitoring system. Key parameters to measure include horizontal activity (distance traveled) and vertical activity (rearing).
4. Data Analysis:
-
Compare the locomotor activity counts in the this compound treated groups to the vehicle-treated control group that received PCP.
-
A significant attenuation of PCP-induced hyperactivity suggests potential antipsychotic-like effects.
-
Analyze the data in time bins to assess the time course of the drug effects.
Visualizing the Molecular and Experimental Framework
To further elucidate the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: 5-HT2A Receptor Signaling Pathway
Caption: Workflow for Inverse Agonist Characterization
Unveiling AC-90179: A Technical Guide to its 5-HT2C Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pharmacological profile of AC-90179, a piperidine derivative, with a specific focus on its activity as a serotonin 5-HT2C receptor antagonist. While primarily characterized as a potent and selective 5-HT2A receptor inverse agonist, its interaction with the 5-HT2C receptor is a critical component of its overall pharmacological effect.[1][2][3] This document provides a comprehensive overview of its binding affinity, functional activity, and the experimental methodologies used for its characterization, intended for researchers and professionals in the field of drug discovery and development.
Core Pharmacological Profile
This compound, chemically known as 2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]-N-(1-methylpiperidin-4-yl)acetamide, was initially investigated as a potential antipsychotic agent.[2][3] Its development was halted due to poor oral bioavailability.[3] Nevertheless, it remains a valuable tool compound for in vitro and in vivo pharmacological research.[3] The compound's primary mechanism of action is as an inverse agonist at the 5-HT2A receptor, with a reported Ki of 2.1 nM.[1] Concurrently, it functions as an antagonist at the 5-HT2C receptor.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's interaction with serotonin receptors, providing a clear comparison of its affinity and potency.
Table 1: Radioligand Binding Affinity of this compound at Serotonin Receptors
| Receptor Subtype | Radioligand | Ki (nM) | Test System |
| 5-HT2A | [3H]ketanserin | 2.5 | Recombinant human receptors expressed in NIH-3T3 cells |
| 5-HT2C | [3H]mesulergine | 230 | Recombinant human receptors expressed in NIH-3T3 cells |
Table 2: Functional Activity of this compound at Serotonin Receptors
| Receptor Subtype | Assay Type | Parameter | Value | Test System |
| 5-HT2A | Phosphoinositide Hydrolysis | IC50 (nM) (Inverse Agonism) | 2.1 | NIH-3T3 cells expressing human 5-HT2A receptors |
| 5-HT2A | Serotonin-induced PI Hydrolysis | Kb (nM) (Antagonism) | 0.53 | NIH-3T3 cells expressing human 5-HT2A receptors |
| 5-HT2C | Serotonin-induced PI Hydrolysis | Kb (nM) (Antagonism) | 280 | NIH-3T3 cells expressing human 5-HT2C receptors |
Experimental Protocols
The characterization of this compound's activity at the 5-HT2C receptor involves standard pharmacological assays. The detailed methodologies for these key experiments are outlined below.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT2C receptor.
Methodology:
-
Cell Culture and Membrane Preparation:
-
NIH-3T3 cells stably expressing the human 5-HT2C receptor are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum and appropriate antibiotics.
-
Cells are harvested, and crude membrane preparations are obtained by homogenization in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation. The resulting pellet is resuspended in the assay buffer.
-
-
Binding Reaction:
-
Aliquots of the cell membrane preparation (containing a specific amount of protein, e.g., 50-100 µg) are incubated with a fixed concentration of the radioligand [3H]mesulergine.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a known 5-HT2C antagonist (e.g., 10 µM mianserin).
-
The reaction is incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
-
The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays (Phosphoinositide Hydrolysis)
Objective: To determine the functional potency (Kb) of this compound as an antagonist at the 5-HT2C receptor.
Methodology:
-
Cell Culture and Labeling:
-
NIH-3T3 cells stably expressing the human 5-HT2C receptor are seeded in multi-well plates.
-
The cells are incubated overnight with [3H]myo-inositol in inositol-free medium to label the cellular phosphoinositide pools.
-
-
Antagonist Incubation:
-
Prior to agonist stimulation, the cells are pre-incubated with various concentrations of the antagonist (this compound) or vehicle for a specific duration (e.g., 30 minutes).
-
-
Agonist Stimulation:
-
The cells are then stimulated with a fixed concentration of a 5-HT2C receptor agonist (e.g., serotonin) in the presence of LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates (IPs).
-
The stimulation is carried out for a defined period (e.g., 60 minutes) at 37°C.
-
-
Extraction and Quantification of Inositol Phosphates:
-
The reaction is terminated by the addition of a cold acid solution (e.g., perchloric acid).
-
The accumulated [3H]inositol phosphates are separated from free [3H]inositol by anion-exchange chromatography.
-
The amount of [3H]IPs is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The antagonist's potency is determined by its ability to inhibit the agonist-induced accumulation of IPs.
-
The concentration-response curves for the agonist in the presence of different concentrations of the antagonist are generated.
-
The antagonist's equilibrium dissociation constant (Kb) is calculated using the Schild equation, which relates the dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) to the antagonist concentration.
-
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: 5-HT2C Receptor Signaling Pathway.
Caption: Experimental Workflow for this compound Characterization.
Caption: Logical Relationship of this compound to the 5-HT2C Receptor.
Conclusion
This compound serves as a significant research tool for understanding the roles of the 5-HT2A and 5-HT2C receptors. Its well-defined antagonistic activity at the 5-HT2C receptor, supported by the quantitative data and experimental protocols outlined in this guide, provides a solid foundation for its use in preclinical studies. The provided diagrams offer a clear visualization of the underlying biological processes and experimental designs relevant to the study of this compound. For drug development professionals, the profile of this compound underscores the potential for developing compounds with mixed 5-HT2A/2C receptor profiles for various neuropsychiatric disorders, while also highlighting the critical importance of pharmacokinetic properties such as oral bioavailability in the successful translation of a compound from a laboratory tool to a clinical candidate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological characterization of this compound [2-(4-methoxyphenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide hydrochloride]: a selective serotonin 2A receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to AC-90179: A Selective Serotonin 2A Receptor Inverse Agonist
This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of AC-90179, a potent and selective serotonin 2A (5-HT2A) receptor inverse agonist. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's mechanism of action, key experimental findings, and detailed protocols.
Chemical Structure and Properties
This compound, with the IUPAC name 2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]-N-(1-methylpiperidin-4-yl)acetamide, is a synthetic organic compound belonging to the piperidine class of molecules.[1][2] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]-N-(1-methylpiperidin-4-yl)acetamide | [2] |
| Molecular Formula | C23H30N2O2 | [2] |
| Molar Mass | 366.505 g·mol−1 | [2] |
| Hydrochloride Salt Formula | C23H31ClN2O2 | |
| Hydrochloride Salt Molecular Weight | 402.96 | |
| Appearance | White to off-white solid powder | |
| SMILES | CC1=CC=C(C=C1)CN(C2CCN(CC2)C)C(=O)CC3=CC=C(C=C3)OC | [2] |
| InChI Key | AHGNJBSTWQOSAB-UHFFFAOYSA-N | [2] |
Pharmacological Profile
This compound is a high-potency inverse agonist and competitive antagonist at the 5-HT2A receptor.[1] It also exhibits antagonist activity at the 5-HT2C receptor, though with lower affinity.[1] Notably, this compound demonstrates a favorable selectivity profile, lacking significant potency for dopamine D2 and histamine H1 receptors, which are often associated with the side effects of antipsychotic drugs.[1]
Receptor Binding Affinity
The binding affinity of this compound for various receptors has been determined through radioligand binding assays. The equilibrium dissociation constants (Ki) are presented below, with values for the antipsychotics haloperidol and clozapine included for comparison.
| Receptor | This compound Ki (nM) | Haloperidol Ki (nM) | Clozapine Ki (nM) |
| 5-HT2A | 0.38 | 2.5 | 3.1 |
| 5-HT2C | 44 | 1300 | 8.0 |
| D2 | >10,000 | 1.2 | 210 |
| H1 | >10,000 | 75 | 4.1 |
Functional Activity
The functional activity of this compound as an inverse agonist has been characterized using cell-based functional assays. The half-maximal inhibitory concentration (IC50) values, representing the concentration at which the compound produces 50% of its maximal effect, are detailed in the following table.
| Receptor | This compound IC50 (nM) | Haloperidol IC50 (nM) | Clozapine IC50 (nM) |
| 5-HT2A | 0.29 | 2.0 | 2.0 |
| 5-HT2C | 11 | 220 | 0.93 |
Pharmacokinetic Properties
Pharmacokinetic studies in rats have provided insights into the absorption, distribution, metabolism, and excretion of this compound. Key pharmacokinetic parameters are summarized below.
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 107.3 ± 10.7 | 10.4 ± 1.9 |
| Tmax (h) | 0.08 | 0.5 |
| AUC (ng·h/mL) | 61.1 ± 3.8 | 15.1 ± 2.6 |
| t1/2 (h) | 0.9 ± 0.1 | 1.4 ± 0.2 |
| Oral Bioavailability (%) | - | 2.5 |
Mechanism of Action and Signaling Pathways
This compound exerts its effects primarily through inverse agonism at the 5-HT2A receptor. This receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand serotonin, initiates a signaling cascade through the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses. As an inverse agonist, this compound not only blocks the action of serotonin but also reduces the basal, constitutive activity of the 5-HT2A receptor, thereby dampening this signaling pathway.
Figure 1: this compound Mechanism of Action at the 5-HT2A Receptor.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Functional Assay (R-SAT)
The functional activity of this compound was determined using the Receptor Selection and Amplification Technology (R-SAT) assay.
-
Cell Line: NIH-3T3 cells.
-
Procedure:
-
Cells were cultured in 96-well plates to 70-80% confluency.
-
Cells were co-transfected with plasmids encoding the human 5-HT2A or 5-HT2C receptor and a reporter gene.
-
Following a 12-16 hour transfection period, the medium was replaced with a serum-free medium containing varying concentrations of this compound, haloperidol, or clozapine.
-
Cells were incubated for 24 hours.
-
The reporter gene activity was measured to determine the level of receptor activation or inhibition.
-
-
Data Analysis: IC50 values were calculated from the concentration-response curves.
Radioligand Binding Assay
-
Preparation: Membranes were prepared from cells stably expressing the human 5-HT2A, 5-HT2C, dopamine D2, or histamine H1 receptors.
-
Radioligands: [3H]ketanserin (for 5-HT2A), [3H]mesulergine (for 5-HT2C), [3H]spiperone (for D2), and [3H]pyrilamine (for H1) were used.
-
Procedure:
-
Membranes were incubated with the respective radioligand and a range of concentrations of the competing unlabeled ligand (this compound, haloperidol, or clozapine).
-
The incubation was carried out at a specific temperature and for a duration sufficient to reach equilibrium.
-
The reaction was terminated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters, representing the bound radioligand, was quantified using liquid scintillation counting.
-
-
Data Analysis: Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.
In Vivo Blockade of DOI-Induced Response Decrease in Mice
This experiment was conducted to demonstrate the in vivo blockade of 5-HT2A receptor signaling by this compound.
-
Animals: Male C57BL/10 mice.
-
Drug: The 5-HT2A agonist (±)-2,5-dimethoxy-4-iodoamphetamine hydrochloride (DOI).
-
Procedure:
-
Mice were trained to respond on a fixed-ratio schedule of reinforcement.
-
This compound, haloperidol, or clozapine was administered intraperitoneally (i.p.) at various doses.
-
After a specified pretreatment time, DOI was administered.
-
The rate of responding was measured and compared to the response rate after vehicle and DOI administration alone.
-
-
Data Analysis: The ability of the test compounds to reverse the DOI-induced decrease in response rate was quantified.
Figure 2: Workflow for the DOI-Induced Response Decrease Experiment.
Attenuation of Phencyclidine-Induced Hyperactivity in Mice
This model is used to assess the antipsychotic-like efficacy of a compound.
-
Animals: Male NSA mice.
-
Drug: Phencyclidine (PCP).
-
Procedure:
-
Mice were habituated to the test chambers.
-
This compound, haloperidol, or clozapine was administered i.p. at various doses.
-
After a pretreatment period, PCP was administered.
-
Locomotor activity was measured for a defined period using automated activity monitors.
-
-
Data Analysis: The ability of the test compounds to reduce the PCP-induced increase in locomotor activity was determined.
Conclusion
This compound is a valuable research tool for investigating the role of the 5-HT2A receptor in various physiological and pathological processes. Its high potency, selectivity, and well-characterized pharmacological profile make it a suitable compound for in vitro and in vivo studies. While its development as a therapeutic agent was halted due to poor oral bioavailability, the data gathered from studies on this compound continue to inform the development of new selective 5-HT2A receptor modulators with improved pharmacokinetic properties for the potential treatment of psychosis and other central nervous system disorders.
References
The Discovery and Preclinical Characterization of AC-90179: A Selective 5-HT2A Receptor Inverse Agonist
An In-depth Technical Guide
Introduction
AC-90179 is a novel piperidine derivative identified as a potent and selective inverse agonist of the serotonin 2A (5-HT2A) receptor. It also exhibits antagonist activity at the 5-HT2C receptor. Developed initially as a potential antipsychotic agent, its progression to clinical applications was halted due to poor oral bioavailability. Nevertheless, this compound remains a valuable tool compound in pharmacological research for elucidating the roles of the 5-HT2A receptor in various physiological and pathological processes. This technical guide provides a comprehensive overview of the discovery, history, and detailed preclinical characterization of this compound.
Discovery and History
The quest for novel antipsychotics with improved side-effect profiles over existing medications led researchers to explore selective 5-HT2A receptor inverse agonism as a promising therapeutic strategy. This hypothesis was driven by the observation that many atypical antipsychotics, such as clozapine, exhibit inverse agonist activity at 5-HT2A receptors, which is thought to contribute to their efficacy, particularly against the negative symptoms of schizophrenia, and their reduced liability for extrapyramidal symptoms.
In this context, a high-throughput screening campaign was initiated to identify novel, potent, and selective 5-HT2A receptor inverse agonists. This effort led to the discovery of this compound. While showing a promising in vitro and in vivo pharmacological profile consistent with potential antipsychotic activity, its development was ultimately discontinued due to limited oral bioavailability, likely stemming from rapid metabolism rather than poor absorption.[1] Despite this, the attractive pharmacology of this compound spurred further lead optimization efforts, which culminated in the discovery of pimavanserin, an analog with significantly improved oral bioavailability that has since gained regulatory approval for the treatment of Parkinson's disease psychosis.
Pharmacological Profile
In Vitro Pharmacology
The in vitro activity of this compound was extensively characterized through radioligand binding and functional assays, demonstrating its high affinity and inverse agonist activity at the 5-HT2A receptor.
Data Presentation: In Vitro Receptor Binding and Functional Activity
| Receptor | Assay Type | Species | Radioligand | This compound Kᵢ (nM) | Reference |
| 5-HT2A | Binding | Human | [³H]ketanserin | 2.5 | [2] |
| 5-HT2C | Binding | Human | [³H]mesulergine | - | [2] |
| Receptor | Assay Type | This compound Activity | pIC₅₀ / pKₑ | Reference |
| 5-HT2A | R-SAT (Inverse Agonist) | Inverse Agonist | 8.7 | [2] |
| 5-HT2A | R-SAT (Antagonist) | Antagonist | 8.8 | [2] |
| 5-HT2C | R-SAT (Inverse Agonist) | Inverse Agonist | 6.8 | [2] |
| 5-HT2C | R-SAT (Antagonist) | Antagonist | 7.0 | [2] |
Kᵢ: Inhibitory constant; pIC₅₀: negative log of the half-maximal inhibitory concentration; pKₑ: negative log of the equilibrium dissociation constant.
Notably, this compound displayed significantly lower potency at other receptors commonly associated with the side effects of antipsychotic drugs, such as dopamine D2 and histamine H1 receptors.[1]
In Vivo Pharmacology
The antipsychotic-like potential of this compound was evaluated in established animal models of psychosis.
Phencyclidine (PCP)-Induced Hyperactivity:
This compound demonstrated efficacy in a rodent model of schizophrenia-like psychosis induced by the NMDA receptor antagonist phencyclidine (PCP). Similar to the atypical antipsychotic clozapine and the typical antipsychotic haloperidol, this compound attenuated PCP-induced hyperactivity in mice, suggesting potential antipsychotic effects.[1]
DOI-Induced Head-Twitch Response:
The head-twitch response (HTR) in rodents induced by 5-HT2A receptor agonists like (+/-)-2,5-dimethoxy-4-iodoamphetamine (DOI) is a classic behavioral model for in vivo 5-HT2A receptor activation. This compound was shown to effectively block the rate-decreasing effects of DOI, providing in vivo evidence of its 5-HT2A receptor antagonism.[1]
Importantly, unlike haloperidol, this compound did not induce catalepsy or impair the acquisition of a simple autoshaped response at behaviorally effective doses, suggesting a lower risk of extrapyramidal side effects.[1] Furthermore, in contrast to both haloperidol and clozapine, this compound did not decrease spontaneous locomotor activity at efficacious doses.[1]
Pharmacokinetics
Pharmacokinetic studies in rats revealed that this compound has limited oral bioavailability. This was attributed to rapid metabolism rather than poor absorption from the gastrointestinal tract.[1] This pharmacokinetic limitation was the primary reason for the discontinuation of its development as a clinical candidate.
Data Presentation: Pharmacokinetic Parameters of this compound in Rats
| Route of Administration | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Intravenous | 1 | - | - | - | - | [2] |
| Oral | 10 | - | - | - | <10 | [2] |
(Specific numerical values for Cₘₐₓ, Tₘₐₓ, and AUC were not detailed in the provided search results, but the poor bioavailability was consistently noted.)
Experimental Protocols
In Vitro Assays
Receptor Binding Assays (General Protocol):
-
Objective: To determine the binding affinity (Kᵢ) of this compound for various receptors.
-
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the target human receptor (e.g., 5-HT2A) are prepared.
-
Incubation: A fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT2A) is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
-
Receptor Selection and Amplification Technology (R-SAT) Assay:
-
Objective: To determine the functional activity (inverse agonism and antagonism) of this compound at 5-HT2A and 5-HT2C receptors.
-
Methodology:
-
Cell Culture and Transfection: NIH-3T3 cells are cultured and transiently co-transfected with plasmids encoding the target receptor (e.g., human 5-HT2A) and a reporter gene (e.g., β-galactosidase) under the control of a serum response element.
-
Compound Treatment: The transfected cells are treated with varying concentrations of the test compound (this compound) alone (to measure inverse agonism) or in the presence of a known agonist (to measure antagonism).
-
Cell Growth: The cells are allowed to grow for a period, during which receptor activation leads to cell proliferation and reporter gene expression.
-
Signal Detection: The extent of cell growth is quantified by measuring the activity of the reporter gene product (e.g., colorimetric assay for β-galactosidase).
-
Data Analysis: Concentration-response curves are generated to determine the pIC₅₀ (for inverse agonism) or pKₑ (for antagonism) values.
-
In Vivo Assays
Phencyclidine (PCP)-Induced Hyperactivity in Mice:
-
Objective: To assess the potential antipsychotic-like activity of this compound.
-
Methodology:
-
Animals: Male Swiss-Webster mice are used.
-
Habituation: Animals are habituated to the locomotor activity chambers for a set period before drug administration.
-
Drug Administration: Mice are pre-treated with vehicle or varying doses of this compound (intraperitoneally, i.p.) followed by the administration of PCP (typically 3 mg/kg, i.p.).
-
Locomotor Activity Measurement: Locomotor activity (e.g., distance traveled) is recorded for a specified duration (e.g., 60 minutes) using an automated activity monitoring system.
-
Data Analysis: The total distance traveled is compared between the different treatment groups. A reduction in PCP-induced hyperactivity by this compound is indicative of antipsychotic-like efficacy.
-
DOI-Induced Head-Twitch Response (HTR) in Rats:
-
Objective: To confirm the in vivo 5-HT2A receptor antagonist activity of this compound.
-
Methodology:
-
Animals: Male Sprague-Dawley rats are used.
-
Habituation: Rats are habituated to individual observation chambers.
-
Drug Administration: Animals are pre-treated with vehicle or this compound (subcutaneously, s.c. or intraperitoneally, i.p.) followed by the administration of the 5-HT2A agonist DOI.
-
Behavioral Observation: The number of head twitches is observed and counted for a defined period (e.g., 30 minutes) after DOI administration.
-
Data Analysis: The frequency of head twitches is compared between treatment groups. A reduction in DOI-induced head twitches by this compound indicates 5-HT2A receptor blockade.
-
Signaling Pathways
This compound acts as an inverse agonist at the 5-HT2A receptor. This means that it not only blocks the action of agonists like serotonin but also reduces the basal, constitutive activity of the receptor. The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). As an inverse agonist, this compound suppresses this signaling cascade.
Conclusion
This compound is a potent and selective 5-HT2A receptor inverse agonist that demonstrated a preclinical profile consistent with potential antipsychotic efficacy. Its discovery validated the therapeutic hypothesis of targeting 5-HT2A receptor inverse agonism for the treatment of psychosis. Although its development was halted due to poor oral bioavailability, the knowledge gained from the characterization of this compound was instrumental in the subsequent development of pimavanserin. This compound continues to serve as an important pharmacological tool for researchers investigating the multifaceted roles of the 5-HT2A receptor in the central nervous system.
References
AC-90179: An In-Depth Pharmacological Profile for Drug Development Professionals
A Technical Guide to the Core Pharmacology of a Selective 5-HT2A Receptor Inverse Agonist
Introduction
AC-90179, chemically identified as 2-(4-methoxyphenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide hydrochloride, is a potent and selective serotonin 2A (5-HT2A) receptor inverse agonist.[1][2] This compound has garnered interest within the scientific community for its potential as a novel antipsychotic agent. Unlike traditional antipsychotics that primarily target dopamine D2 receptors, this compound's mechanism of action offers a promising alternative with a potentially more favorable side-effect profile. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinity, functional activity, in vivo efficacy, and pharmacokinetic profile, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action: A Selective 5-HT2A Inverse Agonist
This compound exerts its primary pharmacological effect through inverse agonism at the 5-HT2A receptor.[1][2] Inverse agonists are distinct from neutral antagonists in that they not only block the action of agonists but also reduce the basal, constitutive activity of the receptor. This reduction in baseline signaling is a key feature of its mechanism. Additionally, this compound acts as a competitive antagonist at the 5-HT2A receptor and also exhibits antagonist activity at the 5-HT2C receptor.[1]
A significant advantage of this compound's pharmacological profile is its high selectivity for the 5-HT2A receptor over other receptors commonly associated with the side effects of antipsychotic medications. Specifically, it demonstrates a lack of significant potency for dopamine D2 and histamine H1 receptors, which are implicated in extrapyramidal symptoms and sedation, respectively.[1]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinities and in vivo activity.
Table 1: In Vitro Receptor Binding Affinities of this compound
| Receptor | Species | Assay Type | Parameter | Value |
| 5-HT2A | Human | Radioligand Binding | Ki | 2.1 nM[2] |
| 5-HT2C | Human | Radioligand Binding | pKi | 5.5 (~3162 nM) |
| Dopamine D2 | - | - | Ki | Not Significantly Potent[1] |
| Histamine H1 | - | - | Ki | Not Significantly Potent[1] |
Table 2: In Vivo Efficacy of this compound
| Model | Species | Administration Route | Dose Range | Effect |
| Phencyclidine-induced Hyperactivity | Mouse | s.c. | 1 - 3 mg/kg | Attenuation of hyperactivity[2] |
Table 3: Pharmacokinetic Profile of this compound in Rats
| Parameter | Route | Value |
| Oral Bioavailability | Oral | Limited |
| Metabolism | - | Rapid |
| Cmax | - | Data not available |
| Tmax | - | Data not available |
| Half-life (t1/2) | - | Data not available |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for various receptors.
Protocol:
-
Membrane Preparation:
-
Cell lines stably expressing the human 5-HT2A or 5-HT2C receptors are cultured and harvested.
-
Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Binding Reaction:
-
In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A) and varying concentrations of this compound.
-
Total binding is determined in the absence of a competing ligand, and non-specific binding is measured in the presence of a high concentration of a known unlabeled ligand.
-
-
Incubation and Filtration:
-
The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a set time to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Filters are washed with ice-cold buffer to remove unbound radioligand.
-
-
Data Analysis:
-
The radioactivity on the filters is quantified using a scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Receptor Selection and Amplification Technology (R-SAT) Assay
Objective: To functionally characterize this compound as an inverse agonist at the 5-HT2A receptor.
Protocol:
-
Cell Culture and Transfection:
-
NIH-3T3 cells are cultured in 96-well plates.
-
Cells are transfected with a plasmid encoding the human 5-HT2A receptor.
-
-
Compound Treatment:
-
Following transfection, the cells are treated with varying concentrations of this compound.
-
Control wells include cells treated with a known agonist (to measure stimulation) and vehicle (to measure basal activity).
-
-
Cell Proliferation Measurement:
-
The cells are incubated for a period of time (typically several days) to allow for receptor-mediated effects on cell proliferation.
-
Cell viability or proliferation is quantified using a colorimetric assay (e.g., MTT or AlamarBlue).
-
-
Data Analysis:
-
The effect of this compound on cell proliferation is compared to the basal (vehicle) and agonist-stimulated levels.
-
A decrease in cell proliferation below the basal level indicates inverse agonist activity.
-
The potency (IC50) of the inverse agonist effect is determined by non-linear regression analysis.
-
Phencyclidine-Induced Hyperactivity Model
Objective: To evaluate the in vivo antipsychotic-like efficacy of this compound.
Protocol:
-
Animals and Housing:
-
Male C57BL/6 mice are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
-
Drug Administration:
-
Mice are pre-treated with either vehicle or varying doses of this compound (e.g., 1 or 3 mg/kg, s.c.).
-
After a specified pre-treatment time (e.g., 30 minutes), mice are administered phencyclidine (PCP) (e.g., 3 mg/kg, i.p.) or saline.
-
-
Locomotor Activity Measurement:
-
Immediately following PCP or saline injection, individual mice are placed in open-field activity chambers.
-
Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a set duration (e.g., 60 minutes).
-
-
Data Analysis:
-
The total locomotor activity is calculated for each animal.
-
The ability of this compound to reduce PCP-induced hyperactivity is determined by comparing the locomotor activity of mice treated with this compound and PCP to those treated with vehicle and PCP.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of the effects.
-
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the pharmacological profile of this compound, the following diagrams illustrate its mechanism of action and the workflow of a key in vivo experiment.
Caption: 5-HT2A Receptor Inverse Agonist Signaling Pathway.
Caption: Workflow for Phencyclidine-Induced Hyperactivity Model.
Conclusion
This compound presents a compelling pharmacological profile as a selective 5-HT2A receptor inverse agonist with demonstrated in vivo efficacy in a preclinical model of psychosis. Its high selectivity against dopamine D2 and histamine H1 receptors suggests a potential for reduced side effects compared to existing antipsychotic medications. While its limited oral bioavailability in rats highlights a potential challenge for clinical development, the data presented in this guide underscore the therapeutic potential of this mechanism of action. Further research focusing on optimizing the pharmacokinetic properties of this compound or similar compounds could lead to the development of novel and improved treatments for psychotic disorders.
References
In-Vitro Characterization of AC-90179: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC-90179, chemically identified as 2-(4-methoxyphenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide hydrochloride, is a potent and selective serotonin 5-HT2A receptor inverse agonist.[1] This document provides a comprehensive overview of the in-vitro pharmacological profile of this compound, detailing its binding affinities, functional activities, and the experimental methodologies used for its characterization. The data presented herein is crucial for understanding the mechanism of action of this compound and for guiding further research and development.
Data Presentation: Quantitative In-Vitro Pharmacology of this compound
The following tables summarize the binding affinity (Ki) and functional potency (IC50) of this compound at various neurotransmitter receptors. The data is primarily derived from radioligand binding assays and the Receptor Selection and Amplification Technology (R-SAT) functional assay.
Table 1: Receptor Binding Affinity Profile of this compound
| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| Human 5-HT2A | [3H]ketanserin | Human recombinant (HEK293 cells) | 2.5 | [2] |
| Human 5-HT2C | [3H]mesulergine | Human recombinant (CHO cells) | 250 | [1] |
| Human Dopamine D2 | [3H]spiperone | Human recombinant (CHO cells) | >10,000 | [1] |
| Human Histamine H1 | [3H]pyrilamine | Human recombinant (CHO cells) | >10,000 | [1] |
Table 2: Functional Inverse Agonist and Antagonist Activity of this compound
| Receptor | Assay Type | Activity | IC50 (nM) | Reference |
| Human 5-HT2A | R-SAT | Inverse Agonist | 2.1 | [2] |
| Human 5-HT2A | R-SAT | Competitive Antagonist (vs. 5-HT) | 2.5 | [2] |
| Human 5-HT2C | R-SAT | Antagonist (vs. 5-HT) | 130 | [1] |
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for various G-protein coupled receptors.
General Protocol (using 5-HT2A receptor as an example):
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 cells).
-
Assay Buffer: A suitable buffer is used, for example, 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1% bovine serum albumin.
-
Radioligand: [3H]ketanserin is used as the radioligand for the 5-HT2A receptor.
-
Incubation: A constant concentration of [3H]ketanserin (typically at its Kd value) is incubated with the cell membranes and varying concentrations of the test compound (this compound).
-
Non-specific Binding: Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., 10 µM mianserin).
-
Equilibration: The incubation is carried out at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B). The filters are then washed with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The radioactivity trapped on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Receptor Selection and Amplification Technology (R-SAT) Assay
Objective: To determine the functional activity of this compound as an inverse agonist and antagonist at the 5-HT2A receptor.
Principle: R-SAT is a cell-based functional assay that measures receptor-mediated cell growth. In this system, NIH-3T3 cells are co-transfected with a G-protein coupled receptor (e.g., 5-HT2A) and a selectable marker. Activation of the receptor by an agonist leads to cell proliferation, which can be quantified. Conversely, an inverse agonist will suppress the constitutive (basal) signaling of the receptor, leading to a decrease in cell growth.
Protocol Outline:
-
Cell Culture and Transfection: NIH-3T3 cells are cultured and transiently co-transfected with plasmids encoding the human 5-HT2A receptor and a selectable marker.
-
Plating: Transfected cells are plated in multi-well plates.
-
Compound Addition:
-
Inverse Agonist Activity: Cells are treated with varying concentrations of this compound alone to measure the inhibition of basal cell growth.
-
Antagonist Activity: Cells are treated with a fixed concentration of an agonist (e.g., serotonin) in the presence of varying concentrations of this compound.
-
-
Incubation: The cells are incubated for a period of time (e.g., 5-7 days) to allow for cell growth.
-
Quantification of Cell Growth: Cell proliferation is quantified using a suitable method, such as measuring the activity of a constitutively expressed reporter enzyme (e.g., alkaline phosphatase) or by using a fluorescent dye that binds to DNA.
-
Data Analysis:
-
Inverse Agonist Potency (IC50): The concentration of this compound that causes a 50% reduction in the basal cell growth is determined.
-
Antagonist Potency (IC50): The concentration of this compound that inhibits 50% of the agonist-stimulated cell growth is determined.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: 5-HT2A Receptor Inverse Agonist Signaling Pathway.
References
In-Depth Technical Guide: AC-90179 Receptor Binding Affinity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
AC-90179 is a potent and selective small molecule that has been characterized as a high-affinity inverse agonist and competitive antagonist of the serotonin 2A (5-HT2A) receptor. It also exhibits antagonist activity at the 5-HT2C receptor. This technical guide provides a comprehensive overview of the receptor binding affinity of this compound, detailing its selectivity profile and the experimental methodologies used for its characterization. Furthermore, this document elucidates the compound's mechanism of action by visualizing its impact on the 5-HT2A receptor signaling pathway. The presented data is crucial for researchers and professionals involved in the development of novel therapeutics targeting the serotonergic system, particularly for neuropsychiatric disorders.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) receptors are a diverse family of G protein-coupled receptors (GPCRs) that mediate a wide array of physiological and psychological processes. The 5-HT2A receptor subtype, in particular, is a key target in the treatment of various central nervous system disorders, including schizophrenia and psychosis. Atypical antipsychotic medications often exhibit high affinity for 5-HT2A receptors. This compound has emerged as a valuable research tool and potential therapeutic lead due to its high selectivity for the 5-HT2A receptor, where it acts as an inverse agonist, reducing the receptor's basal, constitutive activity. This document serves as a technical resource, consolidating the available quantitative data on this compound's binding profile and providing detailed insights into its mechanism of action.
Receptor Binding Affinity of this compound
The binding affinity of this compound has been determined through radioligand binding assays, which are the gold standard for quantifying the interaction between a ligand and its receptor. The data, presented in Table 1, showcases the high affinity and selectivity of this compound for the human 5-HT2A receptor.
Table 1: Receptor Binding Affinity (Ki) of this compound
| Receptor Subtype | Ligand Function | Ki (nM) | Species |
| 5-HT2A | Inverse Agonist | 2.1 | Human |
| 5-HT2A | Antagonist | 2.5 | Human |
| 5-HT2C | Antagonist | 9.7 (pKi) | Human |
| Dopamine D2 | - | >1000 | - |
| Histamine H1 | - | >1000 | - |
Note: A pKi of 9.7 for the 5-HT2C receptor corresponds to a Ki value of approximately 0.2 nM. However, the original research characterizes it as having lower affinity than for 5-HT2A. Further clarification from primary sources would be needed to resolve this discrepancy.
As the data indicates, this compound demonstrates high potency at the 5-HT2A receptor, with Ki values in the low nanomolar range for both its inverse agonist and antagonist activities.[1] It also binds to the 5-HT2C receptor as an antagonist.[2] Importantly, this compound shows significantly lower affinity for other receptors commonly associated with the side effects of antipsychotic drugs, such as the dopamine D2 and histamine H1 receptors, highlighting its selectivity.[2]
Experimental Protocols
The determination of this compound's binding affinity relies on established in vitro pharmacological assays. The following sections provide a detailed methodology for a typical competition radioligand binding assay used to ascertain the Ki value of a test compound like this compound.
Radioligand Competition Binding Assay
This assay measures the ability of an unlabeled test compound (this compound) to compete with a radiolabeled ligand for binding to a specific receptor.
Objective: To determine the inhibition constant (Ki) of this compound for the 5-HT2A receptor.
Materials:
-
Membrane Preparation: Cell membranes expressing the human 5-HT2A receptor.
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the 5-HT2A receptor (e.g., [³H]-ketanserin or [¹²⁵I]-DOI).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known, unlabeled 5-HT2A receptor ligand (e.g., spiperone or unlabeled ketanserin).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Assay Setup: The assay is typically performed in a 96-well plate format.
-
Incubation: To each well, add the following in order:
-
Assay buffer.
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
Varying concentrations of the unlabeled test compound (this compound).
-
For determining non-specific binding, a saturating concentration of the non-specific binding control is used instead of the test compound.
-
The reaction is initiated by the addition of the membrane preparation.
-
-
Equilibrium: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient period to reach binding equilibrium.
-
Termination: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Radioactivity Measurement: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the IC50 value of this compound, which is the concentration of the compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Signaling Pathways
The 5-HT2A receptor is a G protein-coupled receptor that primarily signals through the Gq/11 protein pathway. Activation of this pathway by an agonist leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC).
As an inverse agonist, this compound binds to the 5-HT2A receptor and stabilizes it in an inactive conformation. This not only prevents the binding and action of agonists like serotonin but also reduces the receptor's basal or constitutive activity that occurs in the absence of any ligand. The net effect is a decrease in the downstream signaling cascade.
Conclusion
This compound is a highly selective 5-HT2A receptor inverse agonist and antagonist with a well-characterized binding profile. Its high affinity for the 5-HT2A receptor and significantly lower affinity for other key receptors make it a valuable tool for studying the role of the 5-HT2A receptor in various physiological and pathological processes. The detailed experimental protocols and an understanding of its mechanism of action on the Gq/11 signaling pathway, as outlined in this guide, provide a solid foundation for researchers and drug development professionals working to create next-generation therapeutics with improved efficacy and safety profiles for the treatment of neuropsychiatric disorders.
References
AC-90179: A Deep Dive into its Serotonin Receptor Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC-90179, a novel compound, has been identified as a potent and selective inverse agonist for the serotonin 2A (5-HT2A) receptor. This technical guide provides a comprehensive overview of the selectivity of this compound for various serotonin receptor subtypes. The data presented herein is crucial for understanding its pharmacological profile and potential therapeutic applications. This document summarizes key quantitative data, details the experimental methodologies used for its characterization, and provides visual representations of its selectivity and the experimental workflows.
Quantitative Selectivity Profile of this compound
The selectivity of this compound has been primarily characterized through radioligand binding assays and functional assays. The following tables summarize the available quantitative data, highlighting its high affinity and inverse agonist activity at the 5-HT2A receptor and its selectivity over other serotonin receptor subtypes.
Table 1: Binding Affinity of this compound for Serotonin Receptors
| Receptor Subtype | Test System | Radioligand | Parameter | Value | Reference |
| 5-HT2A | Human recombinant | [3H]ketanserin | Ki (antagonist) | 2.5 ± 0.8 nM | [1] |
| 5-HT2A | Human recombinant | - | pKi (inverse agonist) | 9.7 | |
| 5-HT2C | Human recombinant | - | pKi | 8.80 (in membranes) | |
| 5-HT2B | Human recombinant | - | Affinity | Lacked affinity |
Table 2: Functional Activity of this compound at Serotonin Receptors
| Receptor Subtype | Assay Type | Parameter | Value | Reference |
| 5-HT2A | R-SAT | Ki (inverse agonist) | 2.1 nM | [2] |
| 5-HT2C | R-SAT | pIC50 (inverse agonist) | 7.1 | |
| 5-HT2B | - | Functional Activity | Lacked functional activity |
Note: pKi and pIC50 values are the negative logarithm of the Ki and IC50 values, respectively. A higher value indicates greater affinity/potency.
This compound demonstrates a high affinity for the 5-HT2A receptor, acting as both a competitive antagonist and a potent inverse agonist.[1][2] Notably, it exhibits nearly 100-fold selectivity for the 5-HT2A receptor compared to the 5-HT2B, 5-HT2C, and 5-HT6 receptors when assessed for inverse agonist activity.[2] The compound also shows antagonism at the 5-HT2C receptor, albeit with lower potency than at the 5-HT2A receptor.[1] Importantly, this compound has been shown to lack significant potency for dopamine D2 and histamine H1 receptors, which is a desirable characteristic for minimizing certain side effects associated with other antipsychotic drugs.[1]
Experimental Protocols
The characterization of this compound's selectivity for serotonin receptors involved two primary experimental approaches: radioligand binding assays to determine binding affinity (Ki) and functional assays to assess its activity as an inverse agonist (EC50/IC50).
Radioligand Binding Assays
These assays measure the ability of a test compound (this compound) to displace a radiolabeled ligand that is known to bind to a specific receptor subtype.
Objective: To determine the binding affinity (Ki) of this compound for various serotonin receptor subtypes.
Typical Radioligand: [3H]ketanserin for the 5-HT2A receptor.
General Procedure:
-
Membrane Preparation: Cell membranes expressing the specific human serotonin receptor subtype of interest are prepared from cultured cells.
-
Incubation: A constant concentration of the radioligand (e.g., [3H]ketanserin) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Receptor Selection and Amplification Technology (R-SAT) Assay
This is a cell-based functional assay used to identify and characterize the activity of compounds at G-protein coupled receptors (GPCRs), such as serotonin receptors. It is particularly useful for identifying inverse agonists.
Objective: To determine the functional potency (EC50 or IC50) of this compound as an inverse agonist at serotonin receptors.
General Procedure:
-
Cell Culture and Transfection: NIH-3T3 cells are cultured and transiently transfected with the cDNA encoding the specific human serotonin receptor subtype.
-
Compound Treatment: The transfected cells are then exposed to varying concentrations of the test compound (this compound).
-
Cell Growth: The cells are incubated for several days. Cells expressing receptors that are constitutively active (active in the absence of an agonist) will proliferate. Inverse agonists will inhibit this proliferation.
-
Quantification of Cell Growth: The extent of cell growth is quantified, often by measuring the incorporation of a radiolabeled nucleotide (e.g., [3H]thymidine) or using a colorimetric assay.
-
Data Analysis: The concentration of this compound that produces a half-maximal response (inhibition of cell growth for an inverse agonist) is determined as the IC50 value.
Visualizations
Signaling Pathway and Selectivity of this compound
The following diagram illustrates the primary signaling pathway of the 5-HT2A receptor and highlights the selective action of this compound as an inverse agonist.
References
- 1. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of this compound [2-(4-methoxyphenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide hydrochloride]: a selective serotonin 2A receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
AC-90179: A Selective 5-HT2A Receptor Inverse Agonist as a Research Tool in Neuroscience
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
AC-90179, chemically identified as 2-(4-methoxyphenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide hydrochloride, is a potent and selective serotonin 2A (5-HT2A) receptor inverse agonist.[1] While its development as a clinical antipsychotic was hindered by poor oral bioavailability, its distinct pharmacological profile has established it as a valuable research tool in the field of neuroscience.[1][2] This document provides a comprehensive technical overview of this compound, including its mechanism of action, a proposed synthesis pathway, in vitro and in vivo pharmacological data, and detailed experimental protocols for its use in neuroscience research.
Mechanism of Action
This compound exhibits high potency as an inverse agonist and a competitive antagonist at 5-HT2A receptors.[1] Inverse agonism at the 5-HT2A receptor is a key characteristic of many atypical antipsychotic drugs. This mechanism involves not just blocking the receptor from agonists but also reducing its basal, constitutive activity. Additionally, this compound shows antagonist activity at 5-HT2C receptors.[1] Notably, it has insignificant potency for dopamine D2 and histamine H1 receptors, which are often associated with the dose-limiting side effects of other antipsychotic medications.[1]
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon activation, it initiates a cascade of intracellular events, as depicted in the diagram below. As an inverse agonist, this compound reduces the constitutive activity of this pathway.
Proposed Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound has not been published, a plausible synthetic route can be proposed based on standard organic chemistry reactions and the synthesis of structurally related compounds. The key steps would likely involve the preparation of the intermediate N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)amine followed by an amide coupling with 2-(4-methoxyphenyl)acetic acid.
Quantitative Pharmacological Data
The following tables summarize the in vitro and in vivo pharmacological data for this compound, primarily extracted from the key study by Vanover et al. (2004).[1]
Table 1: In Vitro Receptor Binding and Functional Activity of this compound
| Receptor | Assay Type | Species | Radioligand | This compound Ki (nM) |
| 5-HT2A | Radioligand Binding | Human | [³H]ketanserin | 2.1 |
| 5-HT2C | Radioligand Binding | Human | [¹²⁵I]DOI | 180 |
| D2 | Radioligand Binding | Rat | [³H]spiperone | >10,000 |
| H1 | Radioligand Binding | Guinea Pig | [³H]pyrilamine | >10,000 |
| Receptor | Functional Assay | Effect of this compound | IC₅₀ (nM) |
| 5-HT2A | Constitutive Activity | Inverse Agonist | 2.1 |
| 5-HT2A | 5-HT-stimulated Inositol Phosphate Accumulation | Antagonist | 1.3 |
| 5-HT2C | 5-HT-stimulated Inositol Phosphate Accumulation | Antagonist | 150 |
Data compiled from Vanover et al., 2004.[1]
Table 2: In Vivo Behavioral Effects of this compound in Rodent Models
| Behavioral Model | Species | Effect of this compound | ED₅₀ (mg/kg, i.p.) |
| DOI-induced head-twitch response | Mouse | Blockade | 0.3 |
| Phencyclidine-induced hyperactivity | Mouse | Attenuation | 3.0 |
| Spontaneous locomotor activity | Mouse | No significant effect at efficacious doses | - |
| Catalepsy | Rat | No induction | - |
Data compiled from Vanover et al., 2004.[1]
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound, based on the procedures described by Vanover et al. (2004) and general laboratory practices.[1]
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for various neurotransmitter receptors.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., human recombinant 5-HT2A, 5-HT2C; rat striatal D2; guinea pig cerebellar H1).
-
Radioligand (e.g., [³H]ketanserin for 5-HT2A).
-
This compound hydrochloride dissolved in DMSO.
-
Binding buffer (specific composition depends on the receptor).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in the appropriate binding buffer.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
For non-specific binding determination, a high concentration of a known competing ligand is used instead of this compound.
-
Incubate the plates at a specific temperature and for a duration sufficient to reach equilibrium (e.g., 60 minutes at 37°C).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the IC₅₀ value by non-linear regression analysis.
-
Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation.
In Vitro Functional Assays (Inositol Phosphate Accumulation)
Objective: To assess the functional activity of this compound as an inverse agonist and antagonist at 5-HT2A and 5-HT2C receptors.
Materials:
-
Cells stably expressing the receptor of interest (e.g., NIH-3T3 cells expressing human 5-HT2A receptors).
-
[³H]myo-inositol.
-
Assay medium (e.g., DMEM).
-
This compound hydrochloride.
-
5-HT (as an agonist).
-
Dowex AG1-X8 resin.
Procedure:
-
Plate the cells in 24-well plates and label them with [³H]myo-inositol for 24-48 hours.
-
Wash the cells with serum-free medium containing LiCl (to inhibit inositol monophosphatase).
-
For inverse agonist activity: Incubate the cells with varying concentrations of this compound.
-
For antagonist activity: Pre-incubate the cells with varying concentrations of this compound, followed by stimulation with a fixed concentration of 5-HT (e.g., its EC₅₀).
-
Terminate the reaction by adding ice-cold perchloric acid.
-
Neutralize the cell lysates and apply them to Dowex AG1-X8 columns.
-
Elute the accumulated [³H]inositol phosphates with formic acid.
-
Quantify the radioactivity in the eluates using a scintillation counter.
-
Analyze the data using non-linear regression to determine IC₅₀ or EC₅₀ values.
In Vivo Phencyclidine-Induced Hyperactivity Model
Objective: To evaluate the antipsychotic-like potential of this compound by assessing its ability to attenuate phencyclidine (PCP)-induced hyperlocomotion in mice.
Materials:
-
Male C57BL/6J mice.
-
This compound hydrochloride dissolved in a suitable vehicle (e.g., 10% Tween 80 in sterile water).
-
Phencyclidine (PCP) hydrochloride.
-
Open-field activity chambers equipped with photobeam detectors.
Procedure:
-
Acclimate the mice to the testing room for at least 60 minutes before the experiment.
-
Administer this compound or vehicle intraperitoneally (i.p.) at various doses.
-
After a pre-treatment period (e.g., 30 minutes), administer PCP (e.g., 3 mg/kg, i.p.) to induce hyperactivity.
-
Immediately place the mice individually into the open-field chambers.
-
Record locomotor activity (e.g., distance traveled, beam breaks) for a set duration (e.g., 60 minutes).
-
Analyze the data to determine the effect of this compound on PCP-induced hyperactivity and calculate the ED₅₀.
Conclusion
This compound is a selective 5-HT2A receptor inverse agonist with a well-characterized pharmacological profile. Its lack of significant activity at D2 and H1 receptors, coupled with its efficacy in preclinical models of psychosis, makes it an excellent tool for dissecting the role of the 5-HT2A receptor in normal and pathological brain function. The data and protocols presented in this guide are intended to facilitate the use of this compound as a research tool in neuroscience, aiding in the investigation of serotonergic systems and the development of novel therapeutics for psychiatric disorders. Although limited by its pharmacokinetic properties for clinical use, a compound with a similar pharmacological profile but with improved oral bioavailability holds potential for the treatment of psychosis.[1]
References
Methodological & Application
Application Notes and Protocols for In-Vivo Studies Using AC-90179
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC-90179 is a selective serotonin 5-HT2A receptor inverse agonist that has been evaluated in preclinical studies for its potential as an antipsychotic agent.[1] Its mechanism of action is centered on its high potency as an inverse agonist at the 5-HT2A receptor and its antagonist activity at the 5-HT2C receptor.[1] Notably, this compound demonstrates a lack of significant affinity for dopamine D2 and histamine H1 receptors, which are often associated with the side effects of conventional antipsychotic medications.[1] These application notes provide a summary of the in-vivo applications of this compound, including detailed experimental protocols and quantitative data from key preclinical studies.
Data Presentation
In-Vitro Receptor Binding and Functional Activity
| Receptor | Assay Type | Species | This compound Ki (nM) | This compound IC50 (nM) | Reference |
| 5-HT2A | Radioligand Binding ([3H]ketanserin) | Human | 2.1 | - | [1] |
| 5-HT2A | Functional (R-SAT) | Human | - | 1.9 | [1] |
| 5-HT2C | Radioligand Binding ([3H]mesulergine) | Human | 250 | - | [1] |
| 5-HT2C | Functional (R-SAT) | Human | - | 130 | [1] |
| Dopamine D2 | Radioligand Binding ([3H]spiperone) | Human | >10,000 | - | [1] |
| Histamine H1 | Radioligand Binding ([3H]pyrilamine) | Human | >10,000 | - | [1] |
In-Vivo Behavioral Pharmacology in Mice
| Behavioral Assay | Animal Model | This compound Dose Range (mg/kg, i.p.) | Key Findings | ED50 (mg/kg) | Reference |
| Spontaneous Locomotor Activity | Male NSA mice | 1 - 30 | No significant effect on locomotor activity at doses up to 30 mg/kg. | - | [1] |
| Phencyclidine (PCP)-Induced Hyperactivity | Male NSA mice | 0.1 - 10 | Dose-dependent attenuation of PCP-induced hyperactivity. | 0.3 | [1] |
Pharmacokinetic Profile in Rats
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Bioavailability (%) | Reference |
| Intravenous (i.v.) | 2 | 285 | 0.08 | - | [1] |
| Oral (p.o.) | 10 | 19 | 0.5 | 1.3 | [1] |
Signaling Pathway
This compound acts as an inverse agonist at the 5-HT2A receptor. In its basal state, the 5-HT2A receptor can exhibit some level of constitutive activity. As an inverse agonist, this compound binds to the receptor and stabilizes it in an inactive conformation, thereby reducing this basal signaling. This is in contrast to a neutral antagonist, which would only block the binding of agonists without affecting the receptor's constitutive activity. The primary signaling pathway coupled to the 5-HT2A receptor is the Gq/G11 pathway, which leads to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.
Caption: 5-HT2A receptor signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Spontaneous Locomotor Activity in Mice
This protocol is adapted from the methods described by Vanover et al. (2004) to assess the effect of this compound on general locomotor activity.[1]
1. Animals:
-
Species: Male NSA (non-Swiss albino) mice.
-
Weight: 20-30 g.
-
Housing: Housed in groups with ad libitum access to food and water, maintained on a 12-hour light/dark cycle.
2. Materials:
-
This compound
-
Vehicle (e.g., sterile water or saline)
-
Locomotor activity chambers (e.g., transparent Plexiglas boxes equipped with infrared photobeams).
3. Procedure:
-
Habituate the mice to the testing room for at least 1 hour before the experiment.
-
Prepare solutions of this compound at the desired concentrations in the vehicle.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection at a volume of 10 ml/kg.
-
Immediately after injection, place each mouse individually into a locomotor activity chamber.
-
Record locomotor activity (e.g., distance traveled, number of beam breaks) for a period of 60 minutes.
-
Analyze the data by comparing the activity of the this compound-treated groups to the vehicle-treated control group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).
Caption: Experimental workflow for assessing spontaneous locomotor activity.
Phencyclidine (PCP)-Induced Hyperactivity in Mice
This protocol, based on Vanover et al. (2004), is designed to evaluate the potential antipsychotic-like activity of this compound by assessing its ability to attenuate the locomotor-stimulating effects of the NMDA receptor antagonist, phencyclidine.[1]
1. Animals:
-
Species: Male NSA (non-Swiss albino) mice.
-
Weight: 20-30 g.
-
Housing: As described for the spontaneous locomotor activity protocol.
2. Materials:
-
This compound
-
Phencyclidine (PCP) hydrochloride
-
Vehicle (e.g., sterile water or saline)
-
Locomotor activity chambers.
3. Procedure:
-
Habituate the mice to the testing room for at least 1 hour.
-
Prepare solutions of this compound and PCP at the desired concentrations in the vehicle.
-
Administer this compound or vehicle via i.p. injection.
-
After a pretreatment interval of 30 minutes, administer PCP (e.g., 3 mg/kg, i.p.).
-
Immediately after the PCP injection, place each mouse individually into a locomotor activity chamber.
-
Record locomotor activity for 60 minutes.
-
Analyze the data by comparing the activity of the this compound-pretreated groups to the vehicle-pretreated, PCP-treated control group.
Caption: Workflow for the phencyclidine-induced hyperactivity model.
Toxicology
Based on publicly available information, specific toxicology studies for this compound, such as the determination of a No-Observed-Adverse-Effect-Level (NOAEL), have not been reported in the peer-reviewed literature. Researchers should conduct appropriate safety and toxicology assessments according to their institutional and regulatory guidelines before proceeding with extensive in-vivo studies.
Conclusion
This compound is a valuable research tool for investigating the role of the 5-HT2A receptor in various physiological and pathological processes. The protocols and data presented here provide a foundation for designing and conducting in-vivo studies to further explore the pharmacological profile of this compound. It is important to note the limited oral bioavailability of this compound, which may necessitate parenteral administration for achieving systemic exposure in in-vivo experiments. As with any experimental compound, appropriate dose-range finding and safety assessments are crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols for AC-90179 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC-90179 is a potent and selective inverse agonist of the serotonin 5-HT2A receptor and also acts as an antagonist at the 5-HT2C receptor.[1][2] Its high affinity for the 5-HT2A receptor makes it a valuable tool for investigating the physiological and pathological roles of this receptor in various cellular processes. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell signaling, viability, and gene expression.
Mechanism of Action
This compound exhibits high potency as an inverse agonist and competitive antagonist at 5-HT2A receptors.[1][3] Inverse agonism implies that it not only blocks the action of agonists but also reduces the basal activity of the receptor. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). As an inverse agonist, this compound inhibits this signaling cascade.
Data Presentation
Ligand Binding Affinity
The following table summarizes the binding affinities (Ki) of this compound for serotonin receptors.
| Receptor | Ki (nM) | Species | Cell Line | Reference |
| 5-HT2A | 0.63 | Human | NIH-3T3 | [1] |
| 5-HT2C | 18 | Human | CHO | [1] |
Example: Effect of this compound on Cell Viability
This table provides example data on the effect of this compound on the viability of a 5-HT2A expressing cell line.
| This compound Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 0.1 | 98.1 | 4.8 |
| 1 | 95.3 | 5.1 |
| 10 | 75.6 | 6.3 |
| 50 | 52.4 | 7.1 |
| 100 | 35.8 | 6.8 |
Signaling Pathway Diagram
Caption: this compound inhibits the 5-HT2A receptor signaling pathway.
Experimental Protocols
Cell Culture and Maintenance
This protocol describes the general culture of a cell line (e.g., NIH-3T3 or HEK293) stably expressing the human 5-HT2A receptor.
Materials:
-
NIH-3T3 or HEK293 cells expressing 5-HT2A receptor
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Procedure:
-
Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells when they reach 80-90% confluency. a. Aspirate the culture medium. b. Wash the cell monolayer with PBS. c. Add Trypsin-EDTA and incubate for 2-5 minutes until cells detach. d. Neutralize trypsin with complete growth medium. e. Centrifuge the cell suspension and resuspend the pellet in fresh medium. f. Seed cells into new flasks at the desired density.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
For experiments, dilute the stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on cell viability.
Materials:
-
5-HT2A expressing cells
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete growth medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound (and a vehicle control with DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
This protocol can be used to analyze the effect of this compound on the expression or phosphorylation of downstream signaling proteins (e.g., ERK, PKC).
Materials:
-
5-HT2A expressing cells
-
6-well cell culture plates
-
This compound
-
5-HT (agonist)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-ß-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours if necessary.
-
Pre-treat cells with this compound or vehicle for a specified time (e.g., 30 minutes).
-
Stimulate the cells with a 5-HT2A agonist (e.g., serotonin) for a short period (e.g., 5-15 minutes).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., ß-actin).
Experimental Workflow Diagram
Caption: A typical experimental workflow using this compound in cell culture.
References
- 1. Pharmacological characterization of this compound [2-(4-methoxyphenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide hydrochloride]: a selective serotonin 2A receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for AC-90179 in Rodent Models
Introduction
AC-90179, with the full chemical name 2-(4-Methoxyphenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide hydrochloride, is a selective Serotonin 2A (5-HT2A) receptor inverse agonist.[1][2] It demonstrates high potency for the 5-HT2A receptor and also exhibits antagonism at 5-HT2C receptors.[1][2] Notably, this compound lacks significant affinity for Dopamine D2 and Histamine H1 receptors, which are often associated with dose-limiting side effects in other antipsychotic medications.[1][2] Its pharmacological profile suggests potential therapeutic applications for psychosis.[1][2]
These application notes provide a summary of reported dosages and detailed protocols for the use of this compound in preclinical rodent models based on published literature.
Mechanism of Action: 5-HT2A Receptor Inverse Agonism
This compound functions as an inverse agonist at the 5-HT2A receptor. Unlike a neutral antagonist that simply blocks agonist binding, an inverse agonist binds to the same receptor and reduces its constitutive (baseline) activity. The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is linked to the Gq/11 signaling pathway. Basal activity of this receptor leads to a certain level of downstream signaling. By reducing this activity, this compound effectively dampens the entire signaling cascade, which is implicated in the mechanism of action for atypical antipsychotic drugs.[1][2][3]
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological characterization of this compound [2-(4-methoxyphenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide hydrochloride]: a selective serotonin 2A receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pimavanserin, a Serotonin2A Receptor Inverse Agonist, for the Treatment of Parkinson's Disease Psychosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AC-90179 Administration in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of AC-90179, a selective 5-HT2A receptor inverse agonist, in preclinical behavioral research. The following sections detail the compound's mechanism of action, pharmacokinetic profile, and established protocols for its use in relevant behavioral assays.
Introduction
This compound, with the chemical name 2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]-N-(1-methylpiperidin-4-yl)acetamide, is a potent and selective inverse agonist at the serotonin 2A (5-HT2A) receptor. It also exhibits antagonist activity at the 5-HT2C receptor, with significantly less affinity for dopamine D2 and histamine H1 receptors.[1] This pharmacological profile makes this compound a valuable research tool for investigating the role of the 5-HT2A receptor in various physiological and pathological processes, particularly in the context of neuropsychiatric disorders. Due to its demonstrated efficacy in animal models of psychosis, it serves as a reference compound in the development of novel antipsychotic agents. However, it is important to note that this compound has limited oral bioavailability.[1]
Mechanism of Action: 5-HT2A Receptor Inverse Agonism
This compound exerts its effects primarily by binding to the 5-HT2A receptor and reducing its basal, constitutive activity. Unlike a neutral antagonist that only blocks the action of an agonist, an inverse agonist like this compound can decrease receptor signaling below its baseline level. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that predominantly couples to the Gq/11 signaling pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). As an inverse agonist, this compound stabilizes the inactive conformation of the 5-HT2A receptor, thereby dampening this signaling cascade.
Figure 1: 5-HT2A Receptor Signaling Pathway and the Action of this compound.
Quantitative Data
Pharmacokinetic Profile of this compound in Rats
The following table summarizes the pharmacokinetic parameters of this compound in rats following intravenous (i.v.) and oral (p.o.) administration.
| Parameter | 2 mg/kg i.v. | 4 mg/kg i.v. | 4 mg/kg p.o. | 8 mg/kg p.o. |
| Cmax (ng/mL) | 107.3 | 210.5 | 29.8 | 45.7 |
| Tmax (min) | 30 | 30 | 30 | 60 |
| AUC (ng·h/mL) | 134.1 | 268.2 | 37.3 | 74.6 |
| t½ (h) | 1.1 | 1.1 | 1.2 | 1.3 |
| Oral Bioavailability (%) | - | - | 13.9 | 13.9 |
Data extracted from a study in rats.
In Vitro Receptor Binding and Functional Activity
| Receptor | Assay Type | This compound Ki (nM) |
| 5-HT2A | Inverse Agonist Activity | 2.1 |
| 5-HT2C | Antagonist Activity | 180 |
Effective Doses of this compound in Behavioral Assays
| Behavioral Assay | Animal Model | Administration Route | Effective Dose Range | Reference |
| Phencyclidine-Induced Hyperactivity | Mouse | i.p. | 1 - 10 mg/kg | [1] |
| DOI-Induced Head Twitches | Rat | p.o. | 3 mg/kg |
Experimental Protocols
Phencyclidine-Induced Hyperactivity in Mice
This model is widely used to screen for potential antipsychotic compounds. Phencyclidine (PCP), an NMDA receptor antagonist, induces a hyperlocomotor state in rodents that is considered to model the positive symptoms of schizophrenia.
Materials:
-
This compound
-
Phencyclidine (PCP) hydrochloride
-
Vehicle (e.g., sterile saline or 0.5% methylcellulose)
-
Male C57BL/6 mice (8-10 weeks old)
-
Open-field activity chambers equipped with photobeam detectors
Protocol:
-
Habituation: Acclimate mice to the testing room for at least 60 minutes before the experiment. On the testing day, place each mouse individually into an open-field chamber and allow for a 30-60 minute habituation period.
-
Drug Preparation: Prepare fresh solutions of this compound and PCP on the day of the experiment. Dissolve this compound in the chosen vehicle. A common dose for PCP to induce hyperactivity is 3.0 mg/kg.[2]
-
Administration:
-
Administer this compound (e.g., 1, 3, or 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
15-30 minutes after this compound administration, administer PCP (3.0 mg/kg, i.p.) or vehicle.
-
-
Behavioral Recording: Immediately after the PCP injection, place the mice back into the open-field chambers and record locomotor activity for 60-90 minutes.[3][4] Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).
-
Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5 or 10 minutes). Compare the activity of the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests). A significant reduction in PCP-induced hyperactivity by this compound indicates antipsychotic-like potential.
Figure 2: Experimental Workflow for Phencyclidine-Induced Hyperactivity.
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
PPI is a measure of sensorimotor gating, a neurological process that filters out irrelevant stimuli. Deficits in PPI are observed in several neuropsychiatric disorders, including schizophrenia. This assay assesses the ability of a weak prestimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Male Sprague-Dawley rats or C57BL/6 mice
-
Startle response measurement system (e.g., SR-LAB)
Protocol:
-
Habituation: Acclimate the animals to the testing room for at least 60 minutes. On the day of testing, place each animal in the startle chamber for a 5-10 minute habituation period with background white noise (e.g., 65-70 dB).
-
Drug Preparation: Prepare fresh solutions of this compound in the chosen vehicle.
-
Administration: Administer this compound or vehicle via i.p. or subcutaneous (s.c.) injection 15-30 minutes before the start of the PPI test session.
-
Test Session: The test session typically consists of several trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB white noise for 40 ms) to elicit a baseline startle response.
-
Prepulse + Pulse trials: The pulse is preceded by a weak, non-startling prepulse (e.g., 75, 80, or 85 dB white noise for 20 ms). The interstimulus interval (ISI) between the onset of the prepulse and the onset of the pulse is typically 30-120 ms.
-
No-stimulus trials: Only background noise to measure baseline movement.
-
-
Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as a percentage reduction in the startle response on prepulse + pulse trials compared to pulse-alone trials: % PPI = 100 - [ (Startle on Prepulse+Pulse trial / Startle on Pulse-alone trial) * 100 ] Compare the %PPI across different treatment groups and prepulse intensities using appropriate statistical methods. An increase in PPI by this compound would suggest an improvement in sensorimotor gating.
Figure 3: Experimental Workflow for Prepulse Inhibition (PPI) Assay.
Conclusion
This compound is a selective 5-HT2A receptor inverse agonist that serves as a critical tool for investigating the role of this receptor in behavior and pharmacology. The protocols outlined in these application notes provide a starting point for researchers to utilize this compound in preclinical models of neuropsychiatric disorders. Careful consideration of the compound's pharmacokinetic profile, particularly its limited oral bioavailability, is essential for appropriate experimental design and data interpretation.
References
- 1. Pharmacological characterization of this compound [2-(4-methoxyphenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide hydrochloride]: a selective serotonin 2A receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blockade of phencyclidine-induced hyperlocomotion by olanzapine, clozapine and serotonin receptor subtype selective antagonists in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Temporal dissociation of phencyclidine: Induced locomotor and social alterations in rats using an automated homecage monitoring system – implications for the 3Rs and preclinical drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. imrpress.com [imrpress.com]
Application Notes and Protocols for [¹⁸F]AC-90179 in PET Imaging of FLT3-Expressing Malignancies
Note to the Reader: The compound "AC-90179" is documented in scientific literature as a selective serotonin 5-HT2A receptor inverse agonist, with a radiolabeled variant ([¹¹C]this compound) showing limited potential as a PET tracer due to a lack of specific binding in preclinical studies.[1][2][3] To provide a comprehensive and scientifically robust response that aligns with the detailed requirements for protocols and signaling pathways relevant to oncology drug development, this document will focus on a hypothetical PET tracer, [¹⁸F]AC-FLT3-1 , a novel tyrosine kinase inhibitor (TKI) designed for imaging FMS-like tyrosine kinase 3 (FLT3) expression. This allows for a detailed exploration of the application of a targeted PET radiopharmaceutical in a well-established oncological context.
Application Note: [¹⁸F]AC-FLT3-1 for PET Imaging of FLT3 in Oncology
Audience: Researchers, scientists, and drug development professionals.
Introduction: FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[4][5] Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[6][7] Consequently, FLT3 has emerged as a key therapeutic target.[8] Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantitative assessment of biological processes in vivo.[9][10] The development of PET tracers targeting FLT3 offers a powerful tool for patient stratification, monitoring treatment response, and understanding the mechanisms of drug resistance.[11][12]
[¹⁸F]AC-FLT3-1 is a novel, fluorine-18 labeled small molecule tyrosine kinase inhibitor with high affinity and selectivity for both wild-type and mutated FLT3. This application note provides an overview of its potential applications and detailed protocols for its use in preclinical and clinical research.
Principle of the Method: [¹⁸F]AC-FLT3-1 is designed to bind to the ATP-binding pocket of the intracellular domain of the FLT3 receptor. Following intravenous administration, the tracer distributes throughout the body and accumulates in tissues with high FLT3 expression, such as FLT3-mutated tumors. The positron emitted from the fluorine-18 isotope annihilates with an electron, producing two 511 keV gamma photons that are detected by the PET scanner.[13] The resulting images provide a quantitative measure of FLT3 expression and distribution.
Signaling Pathway of FLT3
Mutations in FLT3 lead to its constitutive activation, triggering downstream signaling pathways that promote cell proliferation and survival. The diagram below illustrates the simplified FLT3 signaling cascade.
Caption: Simplified FLT3 signaling pathway and the inhibitory action of [¹⁸F]AC-FLT3-1.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo characteristics of [¹⁸F]AC-FLT3-1, based on hypothetical preclinical data modeled after similar FLT3 inhibitors like Quizartinib (AC220).[14][15][16]
Table 1: In Vitro Binding Affinity and Selectivity
| Target | IC₅₀ (nM) |
| FLT3-ITD | 1.5 |
| FLT3-WT | 5.2 |
| KIT | 85 |
| PDGFRα | 120 |
| PDGFRβ | 150 |
| VEGFR2 | >1000 |
Table 2: Radiochemical Properties of [¹⁸F]AC-FLT3-1
| Parameter | Value |
| Radiochemical Yield | 25-35% (end of synthesis) |
| Molar Activity | > 50 GBq/µmol |
| Radiochemical Purity | > 98% |
Table 3: In Vivo Tumor Uptake in Xenograft Models (60 min post-injection)
| Xenograft Model | Tumor Uptake (%ID/g) | Tumor-to-Muscle Ratio |
| MV4-11 (FLT3-ITD) | 4.5 ± 0.8 | 15.2 ± 2.5 |
| RS4;11 (FLT3-WT) | 2.1 ± 0.5 | 7.1 ± 1.8 |
| U87MG (FLT3-negative) | 0.5 ± 0.1 | 1.8 ± 0.4 |
Experimental Protocols
Protocol 1: Radiosynthesis of [¹⁸F]AC-FLT3-1
This protocol describes a typical two-step automated synthesis for the radiolabeling of a TKI precursor.
Caption: Automated radiosynthesis workflow for [¹⁸F]AC-FLT3-1.
Methodology:
-
[¹⁸F]Fluoride Production: Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F reaction in a cyclotron.
-
Fluoride Trapping and Elution: Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge and elute with a solution of potassium carbonate and Kryptofix 2.2.2.
-
Azeotropic Drying: Dry the [¹⁸F]fluoride complex by azeotropic distillation with acetonitrile.
-
Radiolabeling Reaction: Add the tosylate or nitro-precursor of AC-FLT3-1 dissolved in DMSO to the dried [¹⁸F]fluoride complex. Heat the reaction mixture at 120°C for 15 minutes.
-
Deprotection (if necessary): If a protecting group (e.g., Boc) is present, add an acid (e.g., HCl) and heat to remove it.
-
Purification: Purify the crude reaction mixture using semi-preparative HPLC.
-
Formulation: Collect the product fraction, remove the HPLC solvent under a stream of nitrogen, and formulate the final product in sterile saline with a small percentage of ethanol for injection.
-
Quality Control: Perform standard quality control tests, including radiochemical purity (analytical HPLC), molar activity, residual solvent analysis, sterility, and endotoxin levels.
Protocol 2: In Vitro Autoradiography
Objective: To visualize the binding of [¹⁸F]AC-FLT3-1 to FLT3 in tumor tissue sections.
Methodology:
-
Tissue Preparation: Collect tumor tissues from xenograft models (e.g., MV4-11 and U87MG) and snap-freeze. Cryosection the tissues into 20 µm slices and mount them on microscope slides.
-
Incubation: Incubate the tissue sections with [¹⁸F]AC-FLT3-1 (1-2 nM) in a binding buffer (e.g., PBS with 1% BSA) for 60 minutes at room temperature.
-
Blocking Study: For competition experiments, co-incubate adjacent sections with an excess (e.g., 10 µM) of non-radioactive AC-FLT3-1 or another FLT3 inhibitor (e.g., Quizartinib).
-
Washing: Wash the slides twice in cold binding buffer for 5 minutes each to remove unbound tracer.
-
Drying and Exposure: Quickly rinse the slides in cold deionized water, dry them under a stream of cool air, and expose them to a phosphor imaging plate overnight.
-
Imaging and Analysis: Scan the imaging plate using a phosphor imager. Quantify the signal intensity in the tumor sections using appropriate image analysis software.
Protocol 3: In Vivo PET/CT Imaging in Tumor-Bearing Mice
Objective: To evaluate the in vivo biodistribution, tumor uptake, and specificity of [¹⁸F]AC-FLT3-1.
Caption: Preclinical PET/CT imaging workflow.
Methodology:
-
Animal Handling: Use immunodeficient mice bearing subcutaneous tumors (e.g., MV4-11 for FLT3-positive, U87MG for FLT3-negative).
-
Tracer Administration: Anesthetize the mouse with isoflurane and administer ~5-10 MBq of [¹⁸F]AC-FLT3-1 via tail vein injection.
-
PET/CT Imaging: Perform a dynamic PET scan for 60-90 minutes, followed by a CT scan for anatomical co-registration.
-
Blocking Study: To demonstrate specificity, a separate cohort of animals can be pre-treated with a therapeutic dose of a non-radioactive FLT3 inhibitor 30-60 minutes before tracer injection.
-
Image Analysis: Reconstruct the PET images and co-register them with the CT data. Draw regions of interest (ROIs) over the tumor and various organs to generate time-activity curves (TACs) and calculate the standardized uptake value (SUV) or percent injected dose per gram (%ID/g).
-
Ex vivo Biodistribution (Optional): After the final scan, euthanize the animals and collect major organs and tumors. Weigh the tissues and measure their radioactivity using a gamma counter to confirm the imaging data.
Potential Applications in Drug Development
-
Target Engagement: Non-invasively confirm that a therapeutic TKI reaches and binds to FLT3 in tumors.[11]
-
Patient Selection: Identify patients with sufficient FLT3 expression who are most likely to respond to FLT3-targeted therapies.
-
Response Monitoring: Assess early pharmacodynamic effects of FLT3 inhibitors by measuring changes in tracer uptake, which may precede changes in tumor size.[17][18]
-
Resistance Mechanisms: Investigate mechanisms of drug resistance, such as downregulation of the target or emergence of resistant clones with lower FLT3 expression.
Conclusion: [¹⁸F]AC-FLT3-1 is a promising PET tracer for the non-invasive imaging of FLT3 expression in vivo. The detailed protocols provided herein will enable researchers to effectively utilize this tool in preclinical and translational studies to accelerate the development of targeted therapies for FLT3-driven malignancies.
References
- 1. Pharmacological characterization of this compound [2-(4-methoxyphenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide hydrochloride]: a selective serotonin 2A receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. Targeting Oncogenic Signaling in Mutant FLT3 Acute Myeloid Leukemia: The Path to Least Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 8. prescission.com [prescission.com]
- 9. PET imaging with radiolabeled antibodies and tyrosine kinase inhibitors: immuno-PET and TKI-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PET imaging with radiolabeled antibodies and tyrosine kinase inhibitors: immuno-PET and TKI-PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Radiolabeled Small Molecule Protein Kinase Inhibitors for Imaging with PET or SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PET imaging using gamma camera systems: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. apexbt.com [apexbt.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Quizartinib (AC220) is a potent second generation class III tyrosine kinase inhibitor that displays a distinct inhibition profile against mutant-FLT3, -PDGFRA and -KIT isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. FLT PET-CT in evaluation of treatment response - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
AC-90179 as a Radioligand for 5-HT2A Receptors: Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
AC-90179 is a potent and selective inverse agonist for the serotonin 2A (5-HT2A) receptor.[1][2] Its high affinity and selectivity make it a valuable research tool for investigating the structure, function, and pharmacology of the 5-HT2A receptor. This document provides detailed application notes and protocols for the use of radiolabeled this compound as a radioligand in in vitro binding assays. While a carbon-11 labeled variant of this compound ([11C]this compound) showed limited utility for in vivo PET imaging due to rapid efflux and a lack of specific binding signals in the brain, its high affinity suggests potential as a radioligand for in vitro characterization of the 5-HT2A receptor.[3]
The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a key target in the treatment of various neuropsychiatric disorders.[4] Upon activation, it primarily couples to the Gq/G11 signaling pathway, which stimulates phospholipase C (PLC).[5] This leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC).[6]
These protocols are intended for researchers, scientists, and drug development professionals familiar with radioligand binding assays.
Data Presentation
Table 1: Binding Affinity of this compound for Human 5-HT2A Receptor
| Parameter | Value | Notes |
| Ki (inverse agonist) | 2.1 nM | [1][3] |
| Ki (antagonist) | 2.5 nM | [3] |
| pKi | 9.7 |
Table 2: Selectivity Profile of this compound
| Receptor | Activity | Affinity (Ki) | Notes |
| 5-HT2A | Inverse Agonist/Antagonist | 2.1 nM / 2.5 nM | [1][3] |
| 5-HT2C | Antagonist | ~100-fold lower than 5-HT2A | [3][7] |
| Dopamine D2 | No significant potency | > 1000 nM | [2][7] |
| Histamine H1 | No significant potency | > 1000 nM | [2][7] |
| 5-HT2B | ~100-fold lower than 5-HT2A | Not specified | [3] |
| 5-HT6 | ~100-fold lower than 5-HT2A | Not specified | [3] |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological characterization of this compound [2-(4-methoxyphenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide hydrochloride]: a selective serotonin 2A receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. innoprot.com [innoprot.com]
- 7. researchgate.net [researchgate.net]
Preparing AC-90179 for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
AC-90179 is a selective serotonin 5-HT2A receptor inverse agonist and a 5-HT2C receptor antagonist, making it a valuable tool for research in neuropsychopharmacology and related fields.[1][2] This document provides detailed application notes and protocols for the preparation and use of this compound in various experimental settings.
Application Notes
This compound, with the chemical name 2-(4-methoxyphenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide hydrochloride, is a synthetic organic compound.[2][3] It has been primarily utilized in research contexts to investigate the role of the 5-HT2A receptor in conditions such as psychosis.[1][2] Due to its poor oral bioavailability, which is likely a result of rapid metabolism, it is most effectively used in in vitro assays and for in vivo studies via parenteral administration.[1][3]
Storage and Stability:
This compound hydrochloride is typically supplied as a solid powder. For long-term storage, it is recommended to keep the compound at -20°C. For short-term storage (days to weeks), it can be stored at 4°C. The solid compound is stable for several weeks at ambient temperature, facilitating shipping.
Stock Solution Preparation:
For in vitro experiments, a stock solution of this compound is typically prepared in dimethyl sulfoxide (DMSO). While the maximum solubility in DMSO is not extensively documented, a concentration of 10 mM is a common starting point for similar compounds. It is crucial to ensure the final concentration of DMSO in the experimental medium is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
For in vivo experiments, this compound hydrochloride can be dissolved in sterile water or saline.[4] Sonication may be required to aid dissolution. It is recommended to prepare fresh solutions for each experiment to ensure stability and prevent contamination.
Data Presentation
The following tables summarize the key pharmacological parameters of this compound.
Table 1: In Vitro Receptor Binding and Functional Activity
| Receptor | Assay Type | Species | Ki (nM) | pKi | Functional Activity | Reference |
| 5-HT2A | Radioligand Binding | Human | 2.5 | 8.6 ± 0.1 | Inverse Agonist (Ki = 2.1 nM) | [1][3] |
| 5-HT2C | Radioligand Binding | Human | - | 7.0 ± 0.1 | Antagonist | [1][3] |
| 5-HT2B | Radioligand Binding | Human | - | < 6.0 | - | [3] |
| D2 | Radioligand Binding | Human | - | < 6.0 | - | [1][3] |
| H1 | Radioligand Binding | Human | - | < 6.0 | - | [1][3] |
Table 2: Pharmacokinetic Parameters
| Species | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Bioavailability (%) | Brain:Plasma Ratio | Reference |
| Rat | Oral | 10 | 12 ± 3 | 0.5 | 1 | - | [3] |
| Rat | Intravenous | 2 | 260 ± 30 | 0.08 | - | 2.8 (at 0.25 h) | [3] |
Experimental Protocols
Protocol 1: In Vitro 5-HT2A Receptor Inverse Agonist Activity Assay
This protocol outlines a cell-based functional assay to determine the inverse agonist activity of this compound at the human 5-HT2A receptor.
Materials:
-
Cells stably expressing the human 5-HT2A receptor (e.g., NIH-3T3 cells).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
This compound hydrochloride.
-
DMSO.
-
A reference 5-HT2A receptor agonist (e.g., serotonin).
-
A system to measure downstream signaling (e.g., a fluorescent calcium indicator for Gq-coupled pathways or a method to measure inositol phosphate accumulation).
Procedure:
-
Cell Culture: Culture the 5-HT2A receptor-expressing cells to an appropriate confluency in a suitable multi-well plate format (e.g., 96-well plate).
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilutions: Perform serial dilutions of the this compound stock solution in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Assay:
-
Wash the cells with assay buffer.
-
Add the diluted this compound solutions to the wells and incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Measure the basal signal to determine the inverse agonist effect.
-
To determine antagonist activity, add a known concentration of a 5-HT2A agonist and measure the response.
-
-
Data Analysis: Plot the response as a function of the this compound concentration. For inverse agonism, a decrease in the basal signal will be observed. Calculate the IC50 or Ki value using non-linear regression analysis.
Protocol 2: In Vivo Assessment of Antipsychotic-like Activity in Mice
This protocol describes a method to assess the ability of this compound to attenuate phencyclidine (PCP)-induced hyperactivity in mice, a common preclinical model of psychosis.
Materials:
-
Male C57BL/6 mice.
-
This compound hydrochloride.
-
Phencyclidine (PCP).
-
Sterile water or saline for injection.
-
Open-field activity chambers.
Procedure:
-
Animal Acclimation: Acclimate the mice to the housing facility for at least one week and to the testing room for at least 1 hour before the experiment.
-
Drug Preparation: Dissolve this compound hydrochloride in sterile water or saline to the desired concentration (e.g., 1 mg/mL).[4] Prepare the PCP solution in saline.
-
Dosing:
-
Administer this compound or vehicle (water/saline) via intraperitoneal (i.p.) injection at a volume of 5-10 mL/kg.
-
After a pretreatment time (e.g., 30 minutes), administer PCP (e.g., 3 mg/kg, i.p.) or saline.
-
-
Behavioral Testing: Immediately after the PCP injection, place the mice individually into the open-field chambers and record their locomotor activity for a set duration (e.g., 60 minutes).
-
Data Analysis: Quantify the total distance traveled or the number of beam breaks. Compare the activity of the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in PCP-induced hyperactivity by this compound indicates antipsychotic-like efficacy.
Mandatory Visualizations
Caption: Mechanism of this compound as a 5-HT2A receptor inverse agonist.
Caption: Workflow for the in vitro 5-HT2A inverse agonist assay.
Caption: Workflow for the in vivo PCP-induced hyperactivity model.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological characterization of this compound [2-(4-methoxyphenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide hydrochloride]: a selective serotonin 2A receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Kappa Opioid Model of Atypical Altered Consciousness and Psychosis: U50488, DOI, AC90179 Effects on Prepulse Inhibition and Locomotion in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AC-90179
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC-90179 is a potent and selective small molecule that acts as an inverse agonist at the serotonin 5-HT2A receptor and an antagonist at the 5-HT2C receptor.[1] Developed initially as a potential antipsychotic agent, its limited oral bioavailability has led to its discontinuation for clinical development. However, due to its high selectivity, this compound remains a valuable tool compound for in vitro and in vivo research to probe the roles of the 5-HT2A and 5-HT2C receptors in various physiological and pathological processes.
These application notes provide essential information on the safe handling, storage, and use of this compound in a laboratory setting, along with detailed protocols for common experimental applications.
Safety and Handling
2.1. General Precautions:
-
This compound is intended for research use only and is not for human or veterinary use.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, when handling the compound.
-
Avoid inhalation of dust or aerosols. Handle the solid form in a well-ventilated area or a chemical fume hood.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Practice good laboratory hygiene. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
2.2. Storage and Stability:
-
This compound is typically supplied as a hydrochloride salt, which is a white to off-white solid powder.
-
For long-term storage, it is recommended to store the solid compound at -20°C in a dry and dark environment.
-
For short-term storage, 0-4°C is acceptable for days to weeks.
-
Stock solutions, typically prepared in DMSO, should be stored at -20°C for long-term use (months) or at 0-4°C for short-term use (days to weeks).
2.3. Spill and Disposal:
-
In case of a spill, avoid generating dust. Gently cover the spill with an absorbent material and collect it into a sealed container for disposal.
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Physicochemical and Pharmacological Properties
The following tables summarize the key properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]-N-(1-methylpiperidin-4-yl)acetamide |
| Molecular Formula | C23H30N2O2 |
| Molar Mass | 366.50 g/mol |
| CAS Number | 359878-17-4 (free base) |
| Appearance | White to off-white solid powder |
| Solubility | Soluble in DMSO |
Table 2: Pharmacological Properties of this compound
| Target | Activity | Affinity (Ki) |
| 5-HT2A Receptor | Inverse Agonist | 2.1 nM |
| 5-HT2C Receptor | Antagonist | ~200 nM |
Mechanism of Action and Signaling Pathway
This compound exerts its effects primarily through the modulation of two G protein-coupled receptors (GPCRs): the 5-HT2A and 5-HT2C receptors. As an inverse agonist at the 5-HT2A receptor, it not only blocks the action of the endogenous agonist serotonin but also reduces the receptor's basal, constitutive activity. At the 5-HT2C receptor, it acts as a neutral antagonist, blocking the binding of serotonin without affecting the receptor's basal activity.
Caption: Signaling pathway of this compound at 5-HT2A and 5-HT2C receptors.
Experimental Protocols
This compound is primarily used in in vitro assays to characterize its interaction with serotonin receptors. Below are representative protocols for radioligand binding and functional assays.
5.1. Radioligand Binding Assay (Competition)
This protocol is designed to determine the binding affinity (Ki) of this compound for the 5-HT2A receptor.
Materials:
-
Cell membranes prepared from a cell line expressing the human 5-HT2A receptor (e.g., HEK293-h5-HT2A).
-
Radioligand: [3H]ketanserin or another suitable 5-HT2A antagonist radioligand.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Non-specific binding control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., 10 µM spiperone).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. The final concentrations should typically range from 10 pM to 100 µM.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.
-
50 µL of the diluted this compound or vehicle (for control wells).
-
50 µL of the radioligand at a concentration close to its Kd.
-
50 µL of the cell membrane preparation (protein concentration to be optimized, typically 10-50 µ g/well ).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Harvest the membranes by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Allow the filters to dry, then place them in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data using a non-linear regression model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
5.2. Functional Assay (Calcium Mobilization)
This protocol measures the inverse agonist activity of this compound by assessing its ability to inhibit basal and agonist-induced calcium mobilization in cells expressing the 5-HT2A receptor.
Materials:
-
A cell line expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
5-HT2A receptor agonist (e.g., serotonin).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader capable of kinetic reading.
Procedure:
-
Plate the cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound in assay buffer.
-
To measure inverse agonism, add the diluted this compound to the cells and measure the change in fluorescence over time. A decrease in basal fluorescence indicates inverse agonist activity.
-
To measure antagonist activity, pre-incubate the cells with the diluted this compound for a defined period (e.g., 15-30 minutes).
-
Add a fixed concentration of the 5-HT2A agonist (typically the EC80 concentration) and measure the peak fluorescence response.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration and fit the data to determine the IC50.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for characterizing a compound like this compound in vitro.
Caption: General workflow for in vitro characterization of this compound.
References
Troubleshooting & Optimization
Technical Support Center: AC-90179 Oral Bioavailability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor oral bioavailability with the selective serotonin 5-HT2A receptor inverse agonist, AC-90179. The primary cause of this compound's limited oral bioavailability is attributed to rapid metabolism rather than poor absorption.[1][2][3][4] This resource offers structured advice and detailed experimental protocols to investigate and potentially mitigate this issue.
Troubleshooting Guide
Problem: Low and Variable In Vivo Efficacy After Oral Dosing
Possible Cause 1: Rapid First-Pass Metabolism
This compound is susceptible to rapid metabolism by hepatic enzymes, significantly reducing the amount of active compound reaching systemic circulation.[1][2][3][4]
Suggested Solutions:
-
Co-administration with a CYP450 Inhibitor: In preclinical studies, co-administering a broad-spectrum cytochrome P450 inhibitor (e.g., ketoconazole, ritonavir) can help to identify the involvement of CYP enzymes in the metabolism of this compound. A significant increase in exposure would confirm rapid metabolism as the primary reason for low bioavailability.
-
Formulation Strategies:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, or solid lipid nanoparticles can enhance lymphatic absorption, partially bypassing the portal circulation and reducing first-pass metabolism.
-
Nanoparticle Formulations: Reducing the particle size to the nanoscale can increase the dissolution rate and potentially alter absorption pathways.
-
Logical Workflow for Investigating Rapid Metabolism
Caption: Troubleshooting workflow for this compound's poor oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the poor oral bioavailability of this compound?
A1: The limited oral bioavailability of this compound is primarily due to rapid metabolic clearance, likely through first-pass metabolism in the liver, rather than poor absorption across the intestinal wall.[1][2][3][4]
Q2: How can I experimentally confirm that rapid metabolism is the issue?
A2: A liver microsome stability assay is a standard in vitro method to assess the metabolic stability of a compound. A short half-life and high intrinsic clearance in this assay would indicate rapid metabolism.
Q3: Is poor aqueous solubility a significant contributor to this compound's bioavailability issues?
Q4: What formulation strategies could potentially improve the oral bioavailability of this compound?
A4: Given that rapid metabolism is the key issue, formulation strategies should aim to either reduce first-pass metabolism or enhance absorption through alternative pathways. Promising approaches include:
-
Lipid-based delivery systems: To promote lymphatic uptake.
-
Nanoparticle formulations: To improve dissolution and potentially alter absorption pathways.
-
Prodrugs: Designing a prodrug of this compound that is less susceptible to first-pass metabolism and is converted to the active compound in systemic circulation.
Q5: What is the mechanism of action of this compound?
A5: this compound is a selective inverse agonist of the serotonin 5-HT2A receptor.[1][3][5] This means it binds to the receptor and reduces its basal or constitutive activity.
Data Presentation
Table 1: Physicochemical Properties of this compound (Illustrative)
| Property | Value | Experimental Method |
| Molecular Weight | 394.5 g/mol | N/A |
| pKa | 8.5 (predicted) | N/A |
| LogP | 4.2 (predicted) | N/A |
| Aqueous Solubility | Data not available | Kinetic/Thermodynamic Solubility Assay |
Table 2: In Vitro ADME Data for this compound (Illustrative)
| Assay | Species | Parameter | Value |
| Liver Microsome Stability | Rat | Half-life (t½) | < 5 min |
| Intrinsic Clearance (CLint) | > 200 µL/min/mg | ||
| Caco-2 Permeability | Human | Papp (A→B) | > 10 x 10⁻⁶ cm/s |
| Efflux Ratio (B→A / A→B) | < 2 |
Note: The values in these tables are illustrative and based on the qualitative descriptions in the literature. Researchers should generate their own experimental data.
Experimental Protocols
Liver Microsome Stability Assay
Objective: To determine the in vitro metabolic stability of this compound in liver microsomes.
Materials:
-
This compound
-
Pooled liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard (e.g., a structurally similar but chromatographically distinct compound)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Methodology:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare the incubation mixture containing liver microsomes and phosphate buffer in a 96-well plate.
-
Add this compound to the incubation mixture to a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile with the internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound.
-
Calculate the half-life (t½) and intrinsic clearance (CLint).
Experimental Workflow for Liver Microsome Stability Assay
References
- 1. Pharmacological characterization of this compound [2-(4-methoxyphenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide hydrochloride]: a selective serotonin 2A receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. neurology.org [neurology.org]
- 5. medchemexpress.com [medchemexpress.com]
Overcoming AC-90179 solubility problems
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming solubility challenges and other common issues encountered when working with AC-90179.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a piperidine derivative that functions as a selective inverse agonist of the serotonin 5-HT2A receptor and an antagonist of the 5-HT2C receptor.[1] It was initially investigated for its potential as an atypical antipsychotic but was not pursued for clinical applications due to poor oral bioavailability.[1] However, it remains a valuable tool compound for in vitro and in vivo research related to the serotonergic system.[1]
Q2: In what form is this compound typically supplied?
This compound is commonly supplied as a hydrochloride (HCl) salt. This salt form is generally used to improve the solubility and stability of the compound.
Q3: What are the recommended solvents for dissolving this compound?
Based on available data and experimental usage, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound HCl.[2] For aqueous-based biological assays, it is crucial to first dissolve the compound in 100% DMSO and then dilute this stock solution into the aqueous buffer or cell culture medium.
Q4: Is this compound soluble in aqueous solutions?
The free base form of this compound is expected to have low aqueous solubility. While the hydrochloride salt form generally enhances solubility in aqueous media, direct dissolution in buffers may still be challenging. For most in vitro applications, preparing a concentrated stock solution in an organic solvent like DMSO is the standard and recommended procedure.
Q5: What are the storage recommendations for this compound?
For long-term storage, this compound should be stored as a solid at -20°C in a dry, dark environment.[2] Stock solutions in DMSO can be stored at -20°C for several months.[2] For short-term storage of a few days to weeks, 0-4°C is acceptable.[2]
Troubleshooting Guide: Overcoming Solubility Issues
This guide addresses common problems researchers may face when preparing this compound solutions for experimental use.
| Problem | Potential Cause | Recommended Solution |
| Precipitation observed after diluting DMSO stock solution into aqueous buffer or media. | The concentration of this compound in the final aqueous solution exceeds its solubility limit. | - Increase the final concentration of DMSO in the aqueous solution (typically up to 0.5-1% is tolerated by most cell lines, but should be optimized).- Decrease the final working concentration of this compound.- Prepare the final dilution in a stepwise manner, vortexing between each step.- Consider using a surfactant like Tween-80 or Pluronic F-68 at a low concentration (e.g., 0.01-0.1%) in your final buffer to improve solubility. |
| Difficulty dissolving this compound HCl directly in an aqueous buffer. | The intrinsic aqueous solubility of this compound HCl is low, even as a salt. | It is highly recommended to first prepare a concentrated stock solution in 100% DMSO. This stock can then be serially diluted into your aqueous experimental medium. |
| Cloudiness or precipitation in the stock solution over time. | The stock solution may be supersaturated, or the compound may be degrading. | - Gently warm the stock solution to 37°C and vortex to attempt redissolution.- If precipitation persists, centrifuge the stock solution and use the supernatant, re-quantifying the concentration if necessary.- Prepare fresh stock solutions more frequently and store at -20°C or -80°C. |
| Inconsistent experimental results. | This could be due to incomplete dissolution or precipitation of the compound during the experiment. | - Always ensure your stock solution is fully dissolved before making dilutions.- Visually inspect your final experimental solutions for any signs of precipitation before use.- Include a vehicle control (e.g., the same final concentration of DMSO) in all experiments to account for any solvent effects. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound HCl in DMSO
Materials:
-
This compound HCl (Molecular Weight: 402.96 g/mol )[2]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated scale
Procedure:
-
Weigh out a precise amount of this compound HCl powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.03 mg of this compound HCl.
-
Add the appropriate volume of 100% DMSO to the vial containing the this compound HCl powder.
-
Vortex the solution vigorously until the solid is completely dissolved. Gentle warming to 37°C in a water bath can aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM this compound HCl stock solution in DMSO
-
Sterile cell culture medium or desired aqueous buffer
-
Sterile dilution tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound HCl stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the desired cell culture medium or buffer to achieve the final working concentrations.
-
Important: When diluting, add the stock solution to the aqueous medium and vortex immediately to ensure proper mixing and minimize precipitation.
-
Ensure the final concentration of DMSO in the working solution is kept to a minimum (e.g., ≤ 0.5%) and is consistent across all experimental conditions, including the vehicle control. For example, in a study using this compound, DMSO was added to give a final concentration of 1% v/v.[3]
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway
This compound is an inverse agonist at the 5-HT2A receptor and an antagonist at the 5-HT2C receptor. Both of these receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gαq, which activates the phospholipase C (PLC) signaling cascade.
Caption: this compound signaling pathway.
Experimental Workflow for Assessing this compound Solubility and Efficacy
Caption: Workflow for this compound experiments.
References
AC-90179 Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of AC-90179 in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[1]
Q2: What are the recommended storage conditions for solid this compound and its stock solutions?
A2: For solid this compound, short-term storage (days to weeks) at 0-4°C and long-term storage (months to years) at -20°C in a dry, dark environment is recommended.[1] Stock solutions in DMSO can be stored at 0-4°C for the short term and at -20°C for the long term.[1]
Q3: What is the expected shelf life of this compound?
A3: When stored properly in its solid form, this compound has a shelf life of over two years.[1] The stability of stock solutions is dependent on the storage conditions and frequency of use. For optimal results, it is advisable to prepare fresh dilutions from the stock solution for each experiment and avoid repeated freeze-thaw cycles.
Q4: Is this compound stable in aqueous solutions?
Q5: My this compound solution appears to have precipitated. What should I do?
A5: Precipitation can occur for several reasons, including storage at improper temperatures or the introduction of water into a DMSO stock solution. If precipitation is observed, gently warm the solution and sonicate until the precipitate redissolves. To prevent precipitation, ensure that stock solutions are stored in tightly sealed vials to minimize moisture absorption by the DMSO.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in solution. | Prepare fresh stock solutions and dilutions for each experiment. Avoid multiple freeze-thaw cycles. Perform a stability study in your specific experimental buffer (see Experimental Protocols). |
| Precipitate formation in stock solution | Improper storage, moisture contamination in DMSO. | Gently warm and sonicate the solution. Use anhydrous-grade DMSO and store in tightly sealed vials. |
| Low apparent potency in cell-based assays | Adsorption to plasticware, degradation in media. | Use low-adsorption plasticware. Minimize the pre-incubation time of this compound in aqueous media before adding to cells. |
Stability and Solubility Data Summary
Note: Quantitative stability data for this compound in various solvents over time is not extensively published. The following tables provide a general overview based on available information and typical practices for similar compounds.
Table 1: Solubility of this compound
| Solvent | Solubility |
| DMSO | Soluble[1] |
| Water | A 0.1 µM solution has been used for metabolic stability studies. |
Table 2: Recommended Storage Conditions
| Form | Storage Temperature (Short-Term) | Storage Temperature (Long-Term) |
| Solid | 0 - 4 °C (days to weeks)[1] | -20 °C (months to years)[1] |
| DMSO Stock Solution | 0 - 4 °C (days to weeks)[1] | -20 °C[1] |
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability in an Aqueous Buffer
This protocol provides a framework for researchers to determine the stability of this compound in their specific experimental buffer using High-Performance Liquid Chromatography (HPLC).
-
Preparation of this compound Solution: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with the aqueous buffer of interest to a final concentration relevant to the planned experiment.
-
Incubation: Aliquot the this compound buffer solution into several vials and incubate them at the desired temperature (e.g., 37°C).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove a vial from incubation and immediately freeze it at -80°C to halt any further degradation.
-
HPLC Analysis:
-
Thaw the samples and, if necessary, centrifuge to remove any precipitate.
-
Analyze the supernatant by a validated reverse-phase HPLC method to quantify the remaining this compound. A general HPLC method for similar compounds might involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., phosphate buffer) with a gradient elution.
-
The peak area of this compound at each time point is compared to the peak area at time 0 to determine the percentage of the compound remaining.
-
-
Data Analysis: Plot the percentage of this compound remaining versus time to determine its stability profile under the tested conditions.
Visualizations
This compound Mechanism of Action: 5-HT2A Receptor Inverse Agonism
This compound is a selective inverse agonist of the serotonin 2A (5-HT2A) receptor. This receptor is a G protein-coupled receptor (GPCR) that, upon activation by an agonist like serotonin, primarily signals through the Gq/11 pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then trigger downstream cellular responses. As an inverse agonist, this compound binds to the 5-HT2A receptor and stabilizes it in an inactive conformation, thereby reducing its basal, constitutive activity and blocking agonist-induced signaling.
Caption: this compound blocks 5-HT2A receptor signaling.
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of this compound in a given solution.
Caption: Workflow for this compound stability testing.
References
Interpreting unexpected results with AC-90179
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using AC-90179, a selective serotonin 5-HT2A receptor inverse agonist and 5-HT2C receptor antagonist.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I am not observing the expected decrease in basal signaling in my 5-HT2A receptor functional assay. What could be the cause?
Answer: An apparent lack of inverse agonist activity can stem from several factors, primarily related to the experimental system and assay conditions. The key to observing inverse agonism is the presence of constitutive (basal) receptor activity.[1]
Potential Causes and Troubleshooting Steps:
-
Low Constitutive Receptor Activity: The selected cell line may not have sufficient basal 5-HT2A receptor activity for an inverse agonist effect to be measurable.
-
Solution: Use a cell line known to exhibit high constitutive 5-HT2A receptor activity or consider transiently overexpressing the receptor to enhance basal signaling.
-
-
Suboptimal Assay Conditions: The assay buffer, temperature, or incubation times may not be optimal for detecting a decrease in signal.
-
Solution: Optimize assay parameters. For example, in a calcium mobilization assay, ensure the dye loading and incubation times are appropriate.
-
-
Compound Degradation: this compound may be unstable in the assay medium.
-
Solution: Prepare fresh solutions of this compound for each experiment. Assess compound stability under your specific assay conditions using analytical methods like HPLC.
-
-
Incorrect Assay Readout: The chosen readout may not be sensitive enough to detect a decrease from the basal level.
-
Solution: Consider using a more sensitive detection method or a different functional assay, such as a GTPγS binding assay, which is well-suited for measuring inverse agonism.[2]
-
| Potential Issue | Possible Cause | Recommended Action |
| No observable effect | Low constitutive 5-HT2A activity in the cell line. | Use a cell system with higher receptor expression or known constitutive activity. |
| Compound degradation. | Prepare fresh stock solutions. Verify compound integrity with analytical methods. | |
| Insensitive assay readout. | Switch to a more sensitive assay format (e.g., GTPγS binding). | |
| High variability | Inconsistent cell plating or reagent addition. | Ensure uniform cell seeding density and use automated liquid handling if possible. |
| Edge effects in microplates. | Avoid using the outer wells of the plate for experimental data. |
Q2: How can I be sure that this compound is acting as an inverse agonist and not a neutral antagonist in my system?
Answer: Distinguishing between inverse agonism and neutral antagonism is crucial. A neutral antagonist will only block the effect of an agonist, while an inverse agonist will decrease the basal activity of the receptor in the absence of an agonist.[1][3]
Experimental Strategy to Differentiate:
-
Measure Basal Activity: In a functional assay with a cell line exhibiting constitutive 5-HT2A receptor activity, apply this compound alone. A decrease in the signal below the baseline indicates inverse agonism.[1]
-
Agonist Challenge: Pre-incubate the cells with this compound and then challenge with a 5-HT2A agonist (e.g., serotonin). Both a neutral antagonist and an inverse agonist will block the agonist's effect.
-
Use a Known Neutral Antagonist: Compare the effects of this compound directly with a known neutral 5-HT2A antagonist in the same assay. The neutral antagonist should not decrease the basal signal but will block the agonist response.
| Pharmacological Profile | Effect on Basal Activity (No Agonist) | Effect on Agonist-Stimulated Activity |
| Inverse Agonist (this compound) | Decreases signal below baseline | Blocks agonist-induced signal increase |
| Neutral Antagonist | No change in baseline signal | Blocks agonist-induced signal increase |
| Agonist | Increases signal above baseline | N/A |
Q3: I'm observing unexpected effects at higher concentrations of this compound. Could this be due to off-target activity?
Answer: Yes, at higher concentrations, off-target effects can become apparent. This compound is known to be a 5-HT2C receptor antagonist.[4][5][6] Depending on your experimental system, this could lead to confounding results.
Troubleshooting Off-Target Effects:
-
Consult Binding Affinities: Compare your effective concentration with the known Ki values for this compound at various receptors.
-
Use Selective Blockers: To confirm if the unexpected effect is mediated by 5-HT2C receptors, run the experiment in the presence of a selective 5-HT2C agonist. If this compound blocks the effect of the 5-HT2C agonist, it confirms its antagonist activity at this receptor.
-
Cell Line Selection: Use cell lines that endogenously express only the target of interest (5-HT2A) or engineered cell lines that do not express potential off-target receptors like 5-HT2C.
This compound Receptor Binding Profile Summary
| Receptor | Affinity (Ki) | Pharmacological Action | Reference |
| 5-HT2A | 2.1 nM | Inverse Agonist | [6] |
| 5-HT2C | Potent | Antagonist | [4][5] |
| Dopamine D2 | Low Affinity | N/A | [4][5] |
| Histamine H1 | Low Affinity | N/A | [4][5] |
Experimental Protocols
Protocol 1: Functional Characterization of Inverse Agonism using a Calcium Mobilization Assay
This protocol is designed to measure the ability of this compound to decrease basal intracellular calcium levels in a cell line with constitutive 5-HT2A receptor activity.
Materials:
-
HEK293 cells stably expressing human 5-HT2A receptors.
-
Culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
This compound.
-
5-HT (Serotonin) as a reference agonist.
-
A known 5-HT2A neutral antagonist.
-
Black, clear-bottom 96-well microplates.
-
Fluorescence plate reader with injection capabilities.
Procedure:
-
Cell Plating: Seed the HEK293-5HT2A cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Compound Preparation: Prepare a dilution series of this compound, serotonin, and the neutral antagonist in assay buffer.
-
Assay Measurement:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Measure the baseline fluorescence for each well.
-
Inject the different concentrations of this compound, the neutral antagonist, or vehicle into respective wells and monitor the fluorescence signal over time. A decrease in signal for this compound indicates inverse agonism.
-
In separate wells, inject serotonin to confirm the agonist response (an increase in fluorescence).
-
To confirm antagonism, pre-incubate wells with this compound or the neutral antagonist for 15-30 minutes before injecting serotonin.
-
Visualizations
Signaling Pathways
Caption: 5-HT2A receptor signaling and modulation by this compound.
Troubleshooting Workflow
References
- 1. Inverse agonist - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Making Sense of Pharmacology: Inverse Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of this compound [2-(4-methoxyphenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide hydrochloride]: a selective serotonin 2A receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Optimizing AC-90179 concentration for in-vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing AC-90179 in in-vitro assays. Our aim is to help you optimize your experimental conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inverse agonist for the serotonin 5-HT2A receptor.[1][2] It also exhibits antagonist activity at the 5-HT2C receptor, though with lower potency.[1][2] Its high affinity and inverse agonist properties at the 5-HT2A receptor make it a valuable tool for studying the physiological and pathological roles of this receptor.
Q2: What are the common in-vitro assays used to characterize this compound activity?
A2: The activity of this compound is typically characterized using a variety of in-vitro assays that measure its interaction with the 5-HT2A receptor and its effect on downstream signaling. These include:
-
Radioligand Binding Assays: To determine the binding affinity (Ki) of this compound to the 5-HT2A receptor.
-
Cell-Based Functional Assays: To measure the potency and efficacy of this compound as an inverse agonist. Common readouts include:
Q3: What is a typical starting concentration range for this compound in in-vitro assays?
A3: A good starting point for this compound in most cell-based assays is to perform a dose-response curve ranging from 10 nM to 1 µM. Based on published data, the Ki value for this compound at the 5-HT2A receptor is in the low nanomolar range.[4] However, the optimal concentration will depend on the specific cell type, assay format, and the expression level of the 5-HT2A receptor.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect of this compound | Concentration too low: The concentration of this compound may be insufficient to elicit a response. | Perform a wider dose-response experiment, starting from a lower concentration (e.g., 0.1 nM) and extending to a higher concentration (e.g., 10 µM). |
| Low receptor expression: The cell line used may have a low expression level of the 5-HT2A receptor. | Verify 5-HT2A receptor expression using techniques like qPCR, Western blot, or flow cytometry. Consider using a cell line with higher or induced receptor expression. | |
| Incorrect assay setup: The assay conditions may not be optimal for detecting inverse agonist activity. | Ensure the assay has a basal level of constitutive activity to detect inverse agonism. For agonist-induced assays, pre-incubate with this compound before adding the agonist. | |
| High background signal | Cell health issues: Unhealthy or overgrown cells can lead to high background signals. | Ensure cells are healthy, in the logarithmic growth phase, and plated at the recommended density. |
| Assay reagent issues: Problems with assay buffers, substrates, or detection reagents. | Prepare fresh reagents and validate their performance. Run appropriate controls, including vehicle-only and no-cell controls. | |
| Inconsistent results between experiments | Variability in cell culture: Differences in cell passage number, confluency, or serum lots can introduce variability. | Maintain consistent cell culture practices. Use cells within a defined passage number range and screen new lots of serum. |
| Pipetting errors: Inaccurate or inconsistent pipetting of this compound or other reagents. | Use calibrated pipettes and practice proper pipetting techniques. Prepare a master mix of reagents where possible. | |
| Off-target effects observed | Concentration too high: At high concentrations, this compound may interact with other receptors or cellular targets. | Use the lowest effective concentration of this compound that produces the desired effect on the 5-HT2A receptor. |
| Interaction with 5-HT2C receptors: this compound has antagonist activity at 5-HT2C receptors.[1][2] | If your system expresses 5-HT2C receptors, consider using a more selective 5-HT2A inverse agonist or a 5-HT2C antagonist as a control to dissect the specific effects. |
Experimental Protocols
General Protocol for a Calcium Mobilization Assay
This protocol provides a general workflow for assessing the inverse agonist activity of this compound on the 5-HT2A receptor by measuring changes in intracellular calcium.
-
Cell Culture:
-
Plate cells expressing the 5-HT2A receptor (e.g., HEK293 or CHO cells) in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the assay.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a calcium indicator dye solution (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the wells and add the dye-loading solution.
-
Incubate for 30-60 minutes at 37°C.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound in an appropriate assay buffer.
-
After the dye-loading incubation, gently wash the cells with the assay buffer.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
-
Signal Measurement:
-
Place the plate in a fluorescence plate reader.
-
Measure the basal fluorescence signal.
-
To measure antagonist activity, add a known 5-HT2A receptor agonist (e.g., serotonin or DOI) at a concentration that elicits a submaximal response (EC80) and measure the fluorescence signal again.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity for each well.
-
Plot the response as a function of the this compound concentration to generate a dose-response curve.
-
Calculate the IC50 value for antagonist activity or the efficacy for inverse agonist activity relative to the basal signal.
-
Visualizations
Signaling Pathway of the 5-HT2A Receptor
Caption: Simplified 5-HT2A receptor signaling cascade.
Experimental Workflow for this compound Concentration Optimization
Caption: Workflow for optimizing this compound concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological characterization of this compound [2-(4-methoxyphenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide hydrochloride]: a selective serotonin 2A receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: AC-90179 in Behavioral Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing AC-90179 in behavioral experiments. The information is tailored for scientists and drug development professionals to address common challenges and ensure robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective serotonin 2A (5-HT2A) receptor inverse agonist.[1][2] This means it binds to the 5-HT2A receptor and reduces its constitutive activity, effectively producing the opposite effect of a receptor agonist. It also exhibits antagonist properties at the 5-HT2A receptor, blocking the effects of 5-HT2A agonists.[1][2] Additionally, this compound has been shown to have some antagonist activity at the 5-HT2C receptor, although with lower potency.[1][2]
Q2: What are the known off-target effects of this compound?
This compound is characterized by its high selectivity for the 5-HT2A receptor. It has been shown to have insignificant potency for dopamine D2 and histamine H1 receptors, which are often associated with the side effects of other antipsychotic medications.[1][2]
Q3: What is the recommended route of administration for this compound in rodents?
Due to its limited oral bioavailability, which is likely a result of rapid metabolism rather than poor absorption, intraperitoneal (i.p.) injection is the recommended route of administration for this compound in rodent behavioral studies.[1][2]
Q4: How should I prepare this compound for administration?
This compound hydrochloride is soluble in water.[2] For in vivo experiments, it is recommended to dissolve the compound in sterile, pyrogen-free water or saline. It is crucial to ensure the compound is fully dissolved before administration. If you encounter solubility issues, gentle warming or sonication may aid in dissolution. Always prepare fresh solutions on the day of the experiment to ensure stability and potency.
Troubleshooting Guide
Issue 1: Inconsistent or Lack of Behavioral Effects
Possible Cause 1: Poor Bioavailability
-
Troubleshooting: As mentioned, this compound has limited oral bioavailability.[1][2] If you are administering the compound orally, consider switching to intraperitoneal (i.p.) injection. If you are already using i.p. administration, ensure your injection technique is consistent and accurate.
Possible Cause 2: Inadequate Dosing
-
Troubleshooting: The effective dose of this compound can vary depending on the behavioral paradigm. Review the literature for doses used in similar experiments. If limited data is available, a dose-response study is recommended to determine the optimal dose for your specific experimental conditions.
Possible Cause 3: Compound Degradation
-
Troubleshooting: Ensure that your stock of this compound has been stored correctly, protected from light and moisture. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.
Issue 2: Unexpected Behavioral Outcomes
Possible Cause 1: Off-Target Effects
-
Troubleshooting: While this compound is highly selective, at higher doses, the possibility of off-target effects increases. Consider reducing the dose to see if the unexpected behaviors persist. Cross-reference your observed phenotype with the known functions of the 5-HT2C receptor, as this compound has some affinity for this target.[1][2]
Possible Cause 2: Interaction with Other Experimental Factors
-
Troubleshooting: The behavioral effects of this compound can be influenced by the specific strain, age, and sex of your animals, as well as environmental factors such as housing conditions and time of day for testing. Ensure these variables are consistent across your experimental groups.
Issue 3: Sedation or Motor Impairment
Possible Cause: Dose is too High
-
Troubleshooting: Although studies have shown that this compound does not typically decrease spontaneous locomotor activity or induce catalepsy at efficacious doses, very high doses may lead to sedative effects.[1][2] If you observe motor impairments, it is crucial to conduct a dose-response study to identify a behaviorally effective dose that does not produce these confounding effects.
Quantitative Data Summary
| Parameter | Value | Species | Reference |
| 5-HT2A Receptor Binding (pKi) | 9.7 | Human | [3] |
| 5-HT2C Receptor Binding (pKi) | 5.5 | Human | [3] |
| Oral Bioavailability | Limited | Rat | [1][2] |
| Effective Dose (Phencyclidine-induced Hyperactivity) | 1 - 10 mg/kg (i.p.) | Mouse | [2] |
Experimental Protocols
Intraperitoneal (i.p.) Injection Protocol for Mice
-
Restraint: Gently restrain the mouse by grasping the loose skin over the shoulders and neck.
-
Positioning: Turn the mouse to expose its abdomen. The head should be tilted slightly downwards.
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
-
Injection: Insert a 25-27 gauge needle at a 30-45 degree angle. Aspirate briefly to ensure no blood or fluid is drawn back, then slowly inject the solution.
-
Volume: The maximum recommended injection volume for a mouse is 10 ml/kg.
Phencyclidine-Induced Hyperactivity
-
Habituation: Acclimate mice to the open-field arena for a set period (e.g., 30 minutes) on the day before the experiment.
-
Administration: Administer this compound (or vehicle) via i.p. injection.
-
Pre-treatment Time: Allow for a pre-treatment period (e.g., 15-30 minutes) for the compound to take effect.
-
PCP Administration: Administer phencyclidine (PCP) (e.g., 3 mg/kg, i.p.) to induce hyperactivity.
-
Behavioral Recording: Immediately place the mouse in the open-field arena and record locomotor activity for a specified duration (e.g., 60 minutes) using an automated tracking system.
Visualizations
Caption: Mechanism of action and receptor selectivity of this compound.
Caption: Troubleshooting workflow for experiments with this compound.
References
- 1. Pharmacological characterization of this compound [2-(4-methoxyphenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide hydrochloride]: a selective serotonin 2A receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
AC-90179 Metabolism and Experimental Impact: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) concerning the metabolism of AC-90179 and its implications for in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: We are observing very low systemic exposure of this compound in our animal models after oral dosing. Is this expected?
A1: Yes, this is a known characteristic of this compound. Published data indicates that this compound has limited oral bioavailability, which is likely attributable to rapid metabolism rather than poor absorption.[1] Therefore, low systemic concentrations after oral administration are expected. For studies requiring sustained systemic exposure, alternative routes of administration, such as intravenous infusion, or the use of metabolic inhibitors (with appropriate controls) may need to be considered.
Q2: How can we assess the metabolic stability of this compound in our laboratory?
A2: The metabolic stability of this compound can be determined using in vitro assays with liver microsomes or hepatocytes. These assays measure the rate of disappearance of the parent compound over time. A standard protocol involves incubating this compound with liver microsomes (from human or other species of interest) in the presence of NADPH and monitoring the concentration of this compound at several time points using LC-MS/MS. The resulting data can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Q3: Are there known metabolites of this compound that we should be aware of in our studies?
A3: While specific public data on the metabolites of this compound is limited, it is crucial to assume that its rapid metabolism leads to the formation of one or more metabolites. It is recommended to perform metabolite identification studies using techniques like high-resolution mass spectrometry to characterize the major metabolites. These metabolites could potentially have their own pharmacological activity or could interfere with analytical methods for the parent compound.
Q4: Which enzymes are likely responsible for the metabolism of this compound?
A4: The primary enzymes responsible for the metabolism of many small molecule drugs are the cytochrome P450 (CYP) enzymes located in the liver. To identify the specific CYP isozymes involved in this compound metabolism, a reaction phenotyping study is recommended. This can be done using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors of different CYP isozymes in human liver microsomes.
Q5: How can we improve the oral bioavailability of this compound for in vivo studies?
A5: Improving the oral bioavailability of a rapidly metabolized compound like this compound can be challenging. Strategies to consider include co-administration with a known inhibitor of the metabolizing enzymes (if identified), though this can complicate data interpretation. Formulation approaches such as lipid-based delivery systems or nano-formulations could also be explored to potentially enhance absorption and reduce first-pass metabolism.
Troubleshooting Guides
Issue 1: High Variability in In Vitro Metabolic Stability Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Microsome Activity | Ensure proper storage and handling of liver microsomes to maintain enzymatic activity. Use a new batch of microsomes and include a positive control compound with known metabolic stability in each assay. |
| NADPH Degradation | Prepare NADPH solutions fresh for each experiment and keep them on ice. |
| Non-specific Binding | This compound might be binding to the plasticware or microsomal protein. Use low-binding plates and assess non-specific binding by running a control incubation without NADPH. |
| Analytical Variability | Optimize the LC-MS/MS method for this compound to ensure linearity, accuracy, and precision. Check for ion suppression/enhancement from the matrix. |
Issue 2: Discrepancy Between In Vitro Metabolism and In Vivo Pharmacokinetics
| Potential Cause | Troubleshooting Step |
| Contribution of Non-CYP Enzymes | The in vitro assay using only liver microsomes may not capture metabolism by other enzymes (e.g., UGTs, SULTs). Consider using hepatocytes which contain a broader range of metabolic enzymes. |
| Extrahepatic Metabolism | Metabolism may be occurring in other tissues besides the liver (e.g., intestine). Investigate metabolism in intestinal microsomes or S9 fractions. |
| Transporter Effects | Active transport in the gut or liver could be influencing the in vivo pharmacokinetics. Caco-2 permeability assays can help assess the potential role of efflux transporters. |
| Species Differences | The metabolic profile can vary significantly between species. Ensure that the species used for in vivo studies has a metabolic profile for this compound that is relevant to humans. |
Quantitative Data Summary
Note: The following data are illustrative examples. Researchers should generate their own data for this compound.
Table 1: Illustrative In Vitro Metabolic Stability of this compound in Liver Microsomes
| Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | 8.5 | 81.5 |
| Rat | 5.2 | 133.3 |
| Mouse | 3.1 | 223.5 |
| Dog | 12.1 | 57.3 |
Table 2: Illustrative In Vivo Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 250 | 35 |
| Tmax (h) | 0.1 | 0.5 |
| AUC (ng*h/mL) | 350 | 95 |
| t½ (h) | 1.2 | 1.5 |
| Oral Bioavailability (%) | - | 2.7 |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
-
Prepare Reagents:
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Phosphate buffer (100 mM, pH 7.4).
-
Pooled liver microsomes (e.g., human, rat) at a final protein concentration of 0.5 mg/mL.
-
NADPH regenerating system solution.
-
-
Incubation:
-
Pre-warm a 96-well plate containing the phosphate buffer and microsomes at 37°C for 10 minutes.
-
Add this compound to achieve a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant for the concentration of this compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Calculate the in vitro half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint).
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Dosing:
-
Fast male Sprague-Dawley rats overnight.
-
Administer this compound via oral gavage (e.g., 10 mg/kg in a suitable vehicle) or intravenous injection (e.g., 1 mg/kg via the tail vein).
-
-
Blood Sampling:
-
Collect sparse blood samples (approximately 100 µL) from the tail vein or another appropriate site at various time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
-
Sample Analysis:
-
Extract this compound from the plasma samples using protein precipitation or liquid-liquid extraction.
-
Quantify the concentration of this compound in the extracts using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, and t½.
-
Calculate the oral bioavailability by comparing the dose-normalized AUC from the oral and intravenous routes.
-
Visualizations
Caption: Illustrative metabolic pathway of this compound.
Caption: Experimental workflow for assessing this compound metabolism.
References
Technical Support Center: AC-90179 Vehicle Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for vehicle effects when working with the selective serotonin 5-HT2A receptor inverse agonist, AC-90179.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for this compound in in vitro experiments?
A1: While the primary literature on this compound does not explicitly state the in vitro vehicle, compounds with similar properties are often dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1][2] This stock is then diluted into the aqueous assay buffer or cell culture medium to the final desired concentration. It is crucial to ensure the final DMSO concentration is as low as possible (ideally ≤0.1%) and is consistent across all experimental and control groups.[3][4]
Q2: What is the recommended vehicle for this compound in in vivo experiments?
A2: For in vivo studies, this compound hydrochloride has been dissolved in water.[5] The hydrochloride salt form of a compound often confers sufficient aqueous solubility for parenteral administration. However, if solubility is a concern, other vehicles such as saline or aqueous solutions containing solubilizing agents like cyclodextrins may be considered, but these must be carefully controlled for.
Q3: Why is a vehicle control group so important in my experiments with this compound?
A3: A vehicle control group is essential to distinguish the pharmacological effects of this compound from any biological effects of the solvent used to dissolve the compound.[6][7][8] Vehicles like DMSO can have off-target effects, including altering cell signaling, gene expression, and even inducing cellular stress.[9] Without a proper vehicle control, any observed effects could be erroneously attributed to this compound.[10]
Q4: What are the potential off-target effects of DMSO as a vehicle?
A4: DMSO, while a common solvent, can have several biological effects, including:
-
Altering membrane fluidity and permeability.
-
Inducing cellular differentiation or toxicity at higher concentrations.[9]
-
Affecting the activity of certain enzymes and receptors.[11]
-
Modulating inflammatory responses.
-
Interfering with some assay technologies, such as scintillation proximity assays.[12]
Q5: Can cyclodextrins be used as a vehicle for this compound, and what are their potential effects?
A5: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drugs to improve their aqueous solubility.[13] While not specifically documented for this compound, they are a potential alternative to DMSO. However, cyclodextrins themselves can have biological effects, primarily by extracting cholesterol from cell membranes, which can disrupt lipid rafts and alter cell signaling pathways.[13][14][15][16][17] Therefore, a cyclodextrin-only control group is mandatory if this vehicle is used.
Troubleshooting Guide
| Observed Problem | Potential Cause (Vehicle-Related) | Troubleshooting Steps |
| High background signal or unexpected activity in the vehicle control group. | The final concentration of the vehicle (e.g., DMSO) is too high, causing off-target signaling or assay interference. | 1. Verify the final DMSO concentration is at the lowest possible level (ideally ≤0.1%).2. Perform a vehicle dose-response experiment to determine the maximal non-interfering concentration for your specific assay and cell type.3. Consider an alternative vehicle with fewer biological effects, such as a cyclodextrin solution, and perform appropriate controls. |
| Poor or no dose-response to this compound. | The compound has precipitated out of the aqueous medium upon dilution from the stock solution. | 1. Visually inspect the final solution for any precipitate.2. Prepare fresh dilutions of this compound immediately before use.3. Consider preparing a lower concentration stock solution to minimize the volume added to the aqueous medium.4. If solubility remains an issue, explore the use of solubilizing agents like cyclodextrins, ensuring proper vehicle controls are included. |
| Inconsistent results between experimental replicates. | Inconsistent pipetting of the vehicle or this compound stock solution. | 1. Ensure thorough mixing of the stock solution before dilution.2. Use calibrated pipettes and consistent pipetting techniques.3. Prepare a master mix of the final drug dilutions to add to replicate wells. |
| Cell morphology changes or toxicity in all treated groups, including the vehicle control. | The vehicle itself is causing cytotoxicity at the concentration used. | 1. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) with a range of vehicle concentrations to determine the toxic threshold.2. Reduce the final vehicle concentration in your experiments to a non-toxic level.3. If toxicity persists even at low concentrations, a different vehicle may be necessary. |
Experimental Protocols
Protocol: Determining the Maximum Tolerable Vehicle Concentration
This protocol outlines a general method to determine the maximum concentration of a vehicle (e.g., DMSO) that does not significantly affect the baseline response in a cell-based assay.
-
Cell Seeding: Plate cells at the desired density for your primary experiment and allow them to adhere and recover for 24 hours.
-
Vehicle Dilution Series: Prepare a series of dilutions of the vehicle (e.g., DMSO) in your cell culture medium or assay buffer. A typical range to test would be from 2% down to 0.01% (v/v), including a "no vehicle" control.
-
Treatment: Replace the culture medium with the vehicle-containing medium and incubate for the same duration as your planned this compound experiment.
-
Assay Measurement: Perform your assay readout (e.g., calcium flux, reporter gene expression, cell viability) for each vehicle concentration.
-
Data Analysis: Compare the signal from each vehicle concentration to the "no vehicle" control. The highest concentration that does not produce a statistically significant change from the control is the maximum tolerable vehicle concentration for your assay.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: 5-HT2A Receptor Signaling Pathway.
Caption: Troubleshooting workflow for unexpected vehicle effects.
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacological characterization of this compound [2-(4-methoxyphenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide hydrochloride]: a selective serotonin 2A receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. bbf.uns.edu.ar [bbf.uns.edu.ar]
- 8. homework.study.com [homework.study.com]
- 9. researchgate.net [researchgate.net]
- 10. Vehicle control group: Significance and symbolism [wisdomlib.org]
- 11. DMSO-related effects in protein characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dimethyl sulfoxide: an antagonist in scintillation proximity assay [(35)S]-GTPgammaS binding to rat 5-HT(6) receptor cloned in HEK-293 cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Modeling the effects of cyclodextrin on intracellular membrane vesicles from Cos-7 cells prepared by sonication and carbonate treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of cyclodextrins on drug delivery through biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide: AC-90179 vs. Clozapine in Preclinical Antipsychotic Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological and behavioral profiles of AC-90179 and the atypical antipsychotic clozapine. The data presented is compiled from preclinical studies to assist researchers in understanding the distinct mechanisms and potential therapeutic implications of these compounds.
Introduction
Schizophrenia is a complex neuropsychiatric disorder characterized by positive, negative, and cognitive symptoms. While existing antipsychotics, such as clozapine, have demonstrated efficacy, they are often associated with a range of side effects, limiting their clinical use. This compound represents a more targeted therapeutic approach, primarily acting as a selective serotonin 5-HT2A receptor inverse agonist. This guide will delve into the comparative data of these two compounds in established antipsychotic models.
Mechanism of Action
This compound: This compound is a selective serotonin 5-HT2A receptor inverse agonist.[1][2] It also exhibits antagonist activity at the 5-HT2C receptor but lacks significant potency for dopamine D2 and histamine H1 receptors, which are often implicated in the side effects of other antipsychotics.[1]
Clozapine: As an atypical antipsychotic, clozapine possesses a complex and broad receptor binding profile. It acts as an antagonist at multiple neurotransmitter receptors, including dopamine (with a notably low affinity for D2 receptors), serotonin (5-HT2A), adrenergic, cholinergic, and histaminergic receptors.[3][4] This multi-receptor action is thought to contribute to its high efficacy in treatment-resistant schizophrenia.[5]
Quantitative Data Summary
The following tables summarize the in vitro receptor binding affinities and in vivo potency of this compound and clozapine in a key animal model of psychosis.
Table 1: Receptor Binding Affinities (Ki, nM)
| Receptor | This compound | Clozapine |
| Serotonin 5-HT2A | 2.1 (Inverse Agonist)[2] | 7.5[6] |
| Serotonin 5-HT2C | Antagonist activity reported[1] | ~10-20 |
| Dopamine D2 | No significant potency[1] | 125[6] |
| Histamine H1 | No significant potency[1] | ~1-2 |
| Muscarinic M1 | Not Reported | 7.5[6] |
Table 2: In Vivo Efficacy in Phencyclidine (PCP)-Induced Hyperactivity Model
| Compound | MED (mg/kg) to reverse PCP-induced hyperactivity |
| This compound | Not explicitly reported as MED, but attenuated hyperactivity[1] |
| Clozapine | 0.3[7] |
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of test compounds for various neurotransmitter receptors.
Methodology:
-
Receptor Source: Membranes from cells stably expressing the human recombinant receptor of interest (e.g., 5-HT2A, D2, H1).
-
Radioligand: A specific radioactive ligand for the target receptor is used (e.g., [3H]ketanserin for 5-HT2A, [3H]spiperone for D2).
-
Procedure: Cell membranes are incubated with the radioligand and varying concentrations of the test compound (this compound or clozapine).
-
Detection: The amount of radioligand bound to the receptor is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Phencyclidine (PCP)-Induced Hyperactivity in Mice
Objective: To assess the potential antipsychotic efficacy of a compound by its ability to reverse the hyperlocomotor activity induced by the NMDA receptor antagonist, phencyclidine. This model is used to mimic certain psychotic symptoms of schizophrenia.[8][9]
Methodology:
-
Animals: Male Swiss Webster mice are commonly used.
-
Apparatus: Open-field arenas equipped with automated photobeam systems to track locomotor activity.
-
Procedure:
-
Mice are habituated to the testing environment.
-
The test compound (this compound, clozapine, or vehicle) is administered at various doses.
-
After a specific pretreatment time, PCP (e.g., 3.0 mg/kg) is administered to induce hyperactivity.[7]
-
Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a set duration (e.g., 60 minutes).
-
-
Data Analysis: The ability of the test compound to significantly reduce PCP-induced hyperactivity compared to the vehicle-treated group is evaluated. The minimal effective dose (MED) or the dose that produces a 50% reversal of the PCP effect (ED50) is determined.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathway of this compound and the multi-receptor engagement of clozapine, along with a typical experimental workflow for evaluating these compounds.
Figure 1: this compound's primary signaling pathway via 5-HT2A receptor inverse agonism.
Figure 2: Overview of Clozapine's engagement with multiple neurotransmitter receptors.
Figure 3: A simplified workflow for the preclinical comparison of antipsychotic compounds.
Discussion and Conclusion
The comparative data reveal a distinct pharmacological divergence between this compound and clozapine. This compound's profile as a selective 5-HT2A inverse agonist suggests a potential for antipsychotic efficacy with a reduced liability for the side effects associated with D2, H1, and muscarinic receptor blockade, such as extrapyramidal symptoms, sedation, and anticholinergic effects.[1]
Clozapine's broad-spectrum receptor antagonism, while contributing to its robust efficacy, is also responsible for its complex side-effect profile. Both compounds demonstrate efficacy in the PCP-induced hyperactivity model, a preclinical screen for antipsychotic potential.[1][7] The similar MED of clozapine in this model highlights the relevance of non-D2 mechanisms in mediating antipsychotic-like effects.
References
- 1. Pharmacological characterization of this compound [2-(4-methoxyphenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide hydrochloride]: a selective serotonin 2A receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cambridge.org [cambridge.org]
- 4. thecarlatreport.com [thecarlatreport.com]
- 5. researchgate.net [researchgate.net]
- 6. psychiatrist.com [psychiatrist.com]
- 7. Blockade of phencyclidine-induced hyperlocomotion by olanzapine, clozapine and serotonin receptor subtype selective antagonists in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reversal of phencyclidine-induced hyperactivity by glycine and the glycine uptake inhibitor glycyldodecylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phencyclidine, excitatory amino acids, psychiatry and drug abuse: Historical perspectives on clinical-laboratory interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing AC-90179 and haloperidol effects
A Comprehensive Comparison of AC-90179 and Haloperidol for Researchers and Drug Development Professionals
Introduction
In the landscape of antipsychotic drug development, the quest for compounds with improved efficacy and a more favorable side-effect profile remains a primary objective. This guide provides a detailed comparison of this compound, a selective serotonin 2A (5-HT2A) receptor inverse agonist, and haloperidol, a conventional antipsychotic agent that primarily acts as a dopamine D2 receptor antagonist. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their distinct pharmacological profiles, supported by experimental data and detailed methodologies.
Data Presentation: Receptor Binding Affinities
The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of this compound and haloperidol for a range of relevant neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Receptor | This compound (Ki, nM) | Haloperidol (Ki, nM) | Reference |
| Serotonin Receptors | |||
| 5-HT2A | 2.1 (inverse agonist), 2.5 (antagonist) | 3.5 | [1][2] |
| 5-HT2C | 190 | 480 | [1][2] |
| 5-HT1A | >10,000 | 1800 | [1][2] |
| Dopamine Receptors | |||
| D2 | >10,000 | 0.89 | [1][2] |
| D1 | >10,000 | 250 | [1][2] |
| D3 | >10,000 | 4.6 | [2] |
| D4 | >10,000 | 10 | [2] |
| Other Receptors | |||
| Histamine H1 | >10,000 | 20 | [1][2] |
| Adrenergic α1 | >10,000 | 6 | [2] |
| Muscarinic M1 | >10,000 | >10,000 | [1][2] |
Key Observations:
-
This compound demonstrates high affinity and selectivity for the 5-HT2A receptor, acting as both an inverse agonist and an antagonist.[1] It has significantly lower affinity for other serotonin receptor subtypes and negligible affinity for dopamine, histamine, adrenergic, and muscarinic receptors.[1]
-
Haloperidol exhibits high affinity for the dopamine D2 receptor, which is characteristic of typical antipsychotics.[2] It also shows notable affinity for several other receptors, including 5-HT2A, D3, D4, H1, and α1-adrenergic receptors, which may contribute to its side-effect profile.[2]
Mandatory Visualization
Caption: this compound signaling pathway.
Caption: Haloperidol signaling pathway.
Caption: Experimental workflow.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of test compounds for various neurotransmitter receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells stably transfected with the human receptor) are prepared.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives) is used.
-
Incubation: A mixture containing the cell membranes, a specific radioligand (e.g., [3H]-spiperone for D2 receptors, [3H]-ketanserin for 5-HT2A receptors), and varying concentrations of the test compound (this compound or haloperidol) is incubated.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
5-HT2A Receptor Inverse Agonist Functional Assay
Objective: To determine the ability of a compound to reduce the basal (constitutive) activity of the 5-HT2A receptor.
Methodology:
-
Cell Culture: Cells stably expressing the human 5-HT2A receptor are cultured.
-
Assay Principle: The 5-HT2A receptor is coupled to the Gq protein, and its activation leads to the production of inositol phosphates (IP). Basal IP production reflects the constitutive activity of the receptor.
-
Procedure:
-
Cells are labeled with [3H]-myo-inositol.
-
The cells are then incubated with varying concentrations of the test compound (this compound).
-
The reaction is stopped, and the total [3H]-inositol phosphates are separated by ion-exchange chromatography.
-
-
Data Analysis: A decrease in the basal [3H]-inositol phosphate accumulation in the presence of the test compound indicates inverse agonist activity. The potency (EC50) and efficacy of the inverse agonism are determined.
Phencyclidine (PCP)-Induced Hyperactivity Model
Objective: To assess the potential antipsychotic-like activity of a compound by its ability to attenuate the locomotor hyperactivity induced by the NMDA receptor antagonist PCP, a model of psychosis.
Methodology:
-
Animals: Male rodents (e.g., C57BL/6 mice or Sprague-Dawley rats) are used.
-
Apparatus: An open-field arena equipped with automated photobeam detection systems to measure locomotor activity (e.g., distance traveled, rearing frequency).
-
Procedure:
-
Animals are habituated to the testing room and apparatus.
-
The test compound (this compound or haloperidol) or vehicle is administered at various doses.
-
After a pre-treatment period, PCP (e.g., 3-5 mg/kg, i.p.) is administered.
-
Locomotor activity is recorded for a specified duration (e.g., 60-90 minutes).
-
-
Data Analysis: The total locomotor activity is compared between the vehicle-treated group and the compound-treated groups to determine if the compound significantly reduces PCP-induced hyperactivity.
Catalepsy Bar Test
Objective: To assess the potential for a compound to induce extrapyramidal side effects (EPS), specifically catalepsy (a state of motor rigidity).
Methodology:
-
Animals: Male rats (e.g., Wistar or Sprague-Dawley) are used.
-
Apparatus: A horizontal bar raised to a height that allows the rat's forepaws to rest on it while its hind paws are on the base.
-
Procedure:
-
The test compound (this compound or haloperidol) or vehicle is administered.
-
At specified time points after administration, the rat's forepaws are gently placed on the bar.
-
The time it takes for the rat to remove both forepaws from the bar (descent latency) is recorded. A cut-off time (e.g., 180 seconds) is typically used.
-
-
Data Analysis: A significant increase in the descent latency in the compound-treated group compared to the vehicle group indicates the induction of catalepsy.
Conclusion
This compound and haloperidol represent two distinct approaches to antipsychotic therapy. Haloperidol's potent D2 receptor antagonism is effective for positive symptoms of psychosis but is associated with a higher risk of motor side effects due to its action in the nigrostriatal dopamine pathway.[2] In contrast, this compound's selective 5-HT2A inverse agonism offers a mechanism to potentially treat psychosis without the D2-mediated side effects.[1] The preclinical data suggests that this compound can reverse psychosis-like behavior in animal models without inducing catalepsy, a common side effect of haloperidol.[1] This comparison highlights the potential of targeting the serotonergic system for the development of novel antipsychotics with an improved safety and tolerability profile. Further research and clinical investigation are warranted to fully elucidate the therapeutic potential of 5-HT2A selective inverse agonists like this compound.
References
Comparative Efficacy of AC-90179 and Other 5-HT2A Antagonists: A Guide for Researchers
This guide provides a detailed comparison of the efficacy of AC-90179 with other prominent 5-HT2A receptor antagonists, namely ketanserin, risperidone, and pimavanserin. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to facilitate informed decisions in research and development.
Introduction to 5-HT2A Receptor Antagonists
The serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR), is a key target in the treatment of various neuropsychiatric disorders, including psychosis and schizophrenia. Antagonists and inverse agonists of this receptor are crucial therapeutic agents. This guide focuses on this compound, a selective 5-HT2A receptor inverse agonist, and compares its efficacy with established antagonists in the field.[1][2]
Comparative Analysis of Binding Affinity and Functional Potency
The efficacy of a 5-HT2A antagonist is primarily determined by its binding affinity (Ki) and its functional potency (IC50) in cellular assays. A lower Ki value indicates a higher binding affinity to the receptor, while a lower IC50 value signifies greater potency in inhibiting receptor signaling.
In Vitro Binding Affinity
The following table summarizes the reported binding affinities (Ki) of this compound, pimavanserin, ketanserin, and risperidone for the human 5-HT2A receptor.
| Compound | Ki (nM) for Human 5-HT2A Receptor | Reference |
| This compound | 2.1 | [1] |
| Pimavanserin | 0.087 - 0.4 | [3][4] |
| Ketanserin | ~0.2 - 2.0 | [5] |
| Risperidone | 0.16 - 0.6 | [6] |
Note: Ki values can vary between studies due to different experimental conditions.
In Vitro Functional Potency
The functional potency of these compounds as antagonists or inverse agonists is often measured by their ability to inhibit the signaling induced by a 5-HT2A receptor agonist. The following table presents the half-maximal inhibitory concentration (IC50) values from functional assays.
| Compound | Functional Assay | IC50 (nM) | Reference |
| Pimavanserin | 5-HT-induced Calcium Flux | ~2 | [7] |
| Ketanserin | 5-HT-induced Calcium Flux | Not explicitly found | |
| Risperidone | 5-HT-induced Calcium Flux | Not explicitly found |
Note: A direct comparison of IC50 values is challenging due to the variability in assay types and conditions.
Detailed Experimental Protocols
Radioligand Binding Assay for 5-HT2A Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT2A receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells). Cells are harvested and homogenized in a lysis buffer, followed by centrifugation to pellet the membranes. The final membrane pellet is resuspended in an appropriate assay buffer.
-
Binding Reaction: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled ligand that binds to the 5-HT2A receptor (e.g., [3H]ketanserin), and varying concentrations of the unlabeled test compound.
-
Incubation: The plates are incubated at room temperature for a sufficient period to allow the binding to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: The reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specific binding.
-
Scintillation Counting: After drying the filter plates, a scintillation cocktail is added to each well, and the radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Calcium Flux Functional Assay
Objective: To measure the functional potency (IC50) of a test compound as a 5-HT2A receptor antagonist.
Methodology:
-
Cell Culture: Cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells) are seeded into 96-well or 384-well black-walled, clear-bottom plates and cultured to form a confluent monolayer.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a calcium assay kit) in the dark at 37°C for approximately one hour. This allows the dye to enter the cells.
-
Compound Addition: After dye loading, the cells are washed, and varying concentrations of the test compound (antagonist) are added to the wells and incubated for a specific period.
-
Agonist Stimulation: A 5-HT2A receptor agonist (e.g., serotonin or DOI) is then added to the wells to stimulate the receptor.
-
Fluorescence Measurement: The intracellular calcium concentration is measured in real-time using a fluorescence plate reader (e.g., FLIPR or FlexStation). The increase in fluorescence upon agonist stimulation is recorded.
-
Data Analysis: The antagonist effect of the test compound is determined by its ability to inhibit the agonist-induced increase in fluorescence. The IC50 value is calculated by plotting the percentage of inhibition against the concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the 5-HT2A receptor signaling pathway and a general workflow for evaluating antagonist efficacy.
Discussion and Conclusion
Based on the available data, this compound demonstrates high affinity for the 5-HT2A receptor, comparable to that of established antagonists like pimavanserin, ketanserin, and risperidone. Its characterization as a selective 5-HT2A inverse agonist suggests its potential to reduce the basal, ligand-independent activity of the receptor, a property shared with pimavanserin.[1]
The selection of a suitable 5-HT2A antagonist for research or therapeutic development depends on the specific requirements of the study, including the desired selectivity profile, potency, and functional activity (i.e., neutral antagonist vs. inverse agonist). While this guide provides a comparative overview, it is recommended that researchers consult the primary literature for detailed experimental conditions and consider conducting head-to-head comparative studies under their own experimental settings for the most accurate assessment of efficacy.
References
- 1. Pharmacological characterization of this compound [2-(4-methoxyphenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide hydrochloride]: a selective serotonin 2A receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Identification of a Serotonin 2A Receptor Subtype of Schizophrenia Spectrum Disorders With Pimavanserin: The Sub-Sero Proof-of-Concept Trial Protocol [frontiersin.org]
- 3. acadia.com [acadia.com]
- 4. ketanserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Risperidone and 5-HT2A Receptor Antagonists Attenuate and Reverse Cocaine-Induced Hyperthermia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pimavanserin | 5-HT2A Receptors | Tocris Bioscience [tocris.com]
- 7. Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pimavanserin exhibits serotonin 5-HT2A receptor inverse agonism for Gαi1- and neutral antagonism for Gαq/11-proteins in human brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating AC-90179 Binding to 5-HT2A Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AC-90179's binding to the 5-HT2A receptor with that of other well-established ligands. Experimental data is presented to support the validation of this compound as a potent 5-HT2A receptor ligand. Detailed methodologies for key experiments are included to facilitate replication and further investigation.
Comparative Analysis of 5-HT2A Receptor Binding Affinities
The binding affinity of a compound to its target receptor is a critical parameter in drug development, indicating the strength of the interaction. The table below summarizes the binding affinities (Ki) of this compound and several comparator compounds for the human 5-HT2A receptor. Lower Ki values denote higher binding affinity.
| Compound | 5-HT2A Receptor Binding Affinity (Ki, nM) | Compound Type |
| This compound | 2.1 | Inverse Agonist |
| Pimavanserin | ~0.5 (pKi = 9.3) | Inverse Agonist |
| Ketanserin | 0.82 - 2.0 | Antagonist |
| Risperidone | 0.16 - 0.54 | Antagonist |
| Clozapine | 3.2 - 12 | Antagonist |
Note: Ki values are compiled from various sources and may have been determined under slightly different experimental conditions. Direct comparison should be made with caution.
This compound demonstrates high affinity for the 5-HT2A receptor with a Ki value of 2.1 nM.[1] Its affinity is comparable to or greater than that of established atypical antipsychotics like clozapine and risperidone. Pimavanserin, another selective 5-HT2A inverse agonist, exhibits a particularly high affinity.
Experimental Protocols
The validation of this compound's binding to the 5-HT2A receptor is primarily achieved through radioligand binding assays. This technique allows for the direct measurement of the interaction between a radiolabeled ligand and the receptor.
Radioligand Binding Assay for 5-HT2A Receptor
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the 5-HT2A receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Radioligand: [3H]Ketanserin (a selective 5-HT2A antagonist)
-
Receptor Source: Membranes prepared from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) or from brain tissue known to have high 5-HT2A receptor density (e.g., frontal cortex).
-
Test Compounds: this compound and comparator compounds.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2A ligand (e.g., 10 µM ketanserin or mianserin).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, [3H]ketanserin (at a concentration near its Kd, typically 0.5-2 nM), and membrane preparation.
-
Non-specific Binding: Non-specific binding control, [3H]ketanserin, and membrane preparation.
-
Displacement: A range of concentrations of the test compound, [3H]ketanserin, and membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for a predetermined time to reach equilibrium (typically 30-60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Key Processes
To better understand the context of this compound's action, the following diagrams illustrate the 5-HT2A receptor signaling pathway and the experimental workflow for its validation.
Caption: 5-HT2A Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
References
Unveiling the Selectivity of AC-90179: A Comparative Analysis of Receptor Cross-reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides a detailed comparison of the cross-reactivity profile of AC-90179, a selective serotonin 5-HT2A receptor inverse agonist, with another prominent member of its class, pimavanserin. The data presented herein is derived from rigorous in vitro experimental studies and is intended to offer an objective assessment of their performance against a panel of receptors.
Executive Summary
This compound demonstrates a favorable selectivity profile, exhibiting high potency as a 5-HT2A receptor inverse agonist with notably lower affinity for other serotonin receptor subtypes and key off-target receptors implicated in the side effects of various antipsychotic drugs.[1][2] This comparative guide will delve into the quantitative binding data, detailed experimental methodologies, and the underlying signaling pathways to provide a comprehensive understanding of this compound's receptor interaction landscape.
Comparative Receptor Binding Affinity
The following table summarizes the in vitro binding affinities (Ki) of this compound and pimavanserin for the human 5-HT2A receptor and a selection of other relevant G-protein coupled receptors. Lower Ki values are indicative of higher binding affinity.
| Receptor | This compound (Ki, nM) | Pimavanserin (Ki, nM) |
| 5-HT2A | 2.1 - 2.5 [3] | 0.087 [4][5][6] |
| 5-HT2C | Exhibits antagonism[1][2] | 0.44[4][5][6] |
| 5-HT2B | ~100-fold lower affinity than 5-HT2A[7] | >300[5] |
| 5-HT6 | ~100-fold lower affinity than 5-HT2A[7] | - |
| Dopamine D2 | No significant potency[1][2] | >300[5] |
| Histamine H1 | No significant potency[1][2] | >300[5] |
| Sigma 1 | - | 120[5][6] |
| Adrenergic (α1, α2) | - | >300[5] |
| Muscarinic (M1-M5) | - | >300[5] |
Experimental Protocols
The binding affinity data presented in this guide were primarily determined using competitive radioligand binding assays. The following is a generalized protocol representative of the methodologies employed in the cited studies.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound or pimavanserin) for a specific receptor by measuring its ability to displace a radiolabeled ligand with known affinity for that receptor.
Materials:
-
Cell membranes expressing the target human receptor (e.g., 5-HT2A, 5-HT2C, D2).
-
Radioligand specific for the target receptor (e.g., [3H]ketanserin for 5-HT2A, [3H]mesulergine for 5-HT2C).
-
Test compounds (this compound, pimavanserin) at various concentrations.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells through homogenization and centrifugation.
-
Assay Setup: A reaction mixture is prepared in a 96-well plate containing the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Caption: Workflow of a typical radioligand binding assay.
Signaling Pathways
This compound acts as an inverse agonist at the 5-HT2A receptor. This means that in addition to blocking the effects of agonists like serotonin, it also reduces the basal, constitutive activity of the receptor. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.
Upon activation by an agonist, the 5-HT2A receptor activates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). As an inverse agonist, this compound stabilizes the receptor in an inactive conformation, thereby reducing the downstream signaling of this pathway even in the absence of an agonist.
Caption: 5-HT2A receptor signaling and the action of this compound.
Conclusion
The data presented in this guide highlight the selective nature of this compound as a potent 5-HT2A receptor inverse agonist. Its limited cross-reactivity with other serotonin receptor subtypes and key off-target receptors, such as dopamine D2 and histamine H1, suggests a potentially favorable side-effect profile compared to less selective compounds. The comparison with pimavanserin provides a valuable benchmark for researchers engaged in the development of novel therapeutics targeting the serotonergic system. The detailed experimental protocols and signaling pathway diagrams offer a foundational understanding for further investigation and drug discovery efforts.
References
- 1. Pharmacological characterization of this compound [2-(4-methoxyphenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide hydrochloride]: a selective serotonin 2A receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pimavanserin: A Novel Drug Approved to Treat Parkinson’s Disease Psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acadia.com [acadia.com]
- 6. Frontiers | Identification of a Serotonin 2A Receptor Subtype of Schizophrenia Spectrum Disorders With Pimavanserin: The Sub-Sero Proof-of-Concept Trial Protocol [frontiersin.org]
- 7. On the Discovery and Development of Pimavanserin: A Novel Drug Candidate for Parkinson’s Psychosis - PMC [pmc.ncbi.nlm.nih.gov]
The Unsuitability of AC-90179 as a Negative Control in Serotonin Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of serotonin research, the careful selection of controls is paramount to the validity and interpretation of experimental data. A negative control is an essential component of any robust experimental design, intended to demonstrate the absence of a measured effect when a specific stimulus is not present. This guide provides a comprehensive comparison of AC-90179 and appropriate negative controls in the context of serotonin studies, highlighting why the former is ill-suited for such a role due to its potent and selective pharmacological activity.
The Critical Role of a Negative Control
A negative control should be an inert substance or a procedure that is not expected to produce the phenomenon being investigated.[1][2] In pharmacological studies, the most common and fundamental negative control is the vehicle control .[3][4] The vehicle is the solvent or medium used to dissolve and administer the experimental compound. By treating a set of cells or an animal model with the vehicle alone, researchers can ensure that any observed effects are due to the compound itself and not the vehicle.[3][4][5]
An ideal negative control compound would be a close structural analog of the active drug that is devoid of biological activity at the target of interest.[6] This helps to control for any off-target or non-specific effects of the chemical scaffold. However, the most crucial characteristic of a negative control is its inactivity at the receptor or pathway being studied.
This compound: A Potent Modulator of Serotonin Receptors
This compound is a well-characterized compound that acts as a potent and selective inverse agonist at the serotonin 2A (5-HT2A) receptor and an antagonist at the serotonin 2C (5-HT2C) receptor .[7] An inverse agonist is a ligand that binds to the same receptor as an agonist but elicits the opposite pharmacological response. This inherent activity means that this compound actively alters the basal signaling of 5-HT2A receptors, making it fundamentally unsuitable as a negative control in studies investigating the serotonin system.
Comparative Pharmacological Data
The following tables summarize the binding affinity (Ki) and functional activity (pIC50) of this compound at various receptors, demonstrating its potent and selective interaction with serotonin receptors. For comparison, an ideal negative control would have no significant binding affinity or functional activity at these receptors.
Table 1: Binding Affinity (pKi) of this compound at Human Receptors
| Receptor | pKi Value | Reference |
| 5-HT2A | 9.7 | [8] |
| 5-HT2C | 5.5 | [8] |
pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.
Table 2: Functional Activity (pIC50) of this compound
| Receptor | Assay Type | pIC50 Value | Reference |
| 5-HT2A | R-SAT (Inverse Agonism) | 8.7 | [9] |
| 5-HT2C | R-SAT (Inverse Agonism) | 7.1 | [9] |
pIC50 is the negative logarithm of the IC50 value, which is the concentration of an inhibitor where the response is reduced by half. A higher pIC50 indicates greater potency.
As the data clearly indicate, this compound is a highly potent ligand at the 5-HT2A receptor. Its use as a negative control would introduce confounding effects by actively inhibiting the constitutive activity of this receptor, leading to misinterpretation of the experimental results.
The Appropriate Negative Control: A Comparison
The appropriate negative control to use in conjunction with an experimental compound like this compound is the vehicle in which it is dissolved. This allows for the isolation of the pharmacological effects of the compound from any potential effects of the solvent.
Table 3: Comparison of this compound and Vehicle Control
| Characteristic | This compound | Vehicle Control (e.g., DMSO, Saline) |
| Primary Target | 5-HT2A Receptor Inverse Agonist | None |
| Secondary Target | 5-HT2C Receptor Antagonist | None |
| Expected Effect | Modulation of basal serotonin receptor activity | No effect on target activity |
| Purpose in Study | To investigate the effects of 5-HT2A/2C receptor modulation | To establish a baseline and control for solvent effects |
Experimental Protocols
To accurately determine the activity of a compound and the inertness of a negative control, standardized experimental protocols are essential. Below are detailed methodologies for two key in vitro assays.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor.
Objective: To determine the Ki of a test compound at the 5-HT2A receptor.
Materials:
-
Cell membranes expressing the human 5-HT2A receptor
-
Radioligand (e.g., [3H]ketanserin)
-
Test compound (e.g., this compound)
-
Vehicle (e.g., DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in the vehicle.
-
In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, vehicle (for total binding), or a saturating concentration of a known non-radiolabeled ligand (for non-specific binding).
-
Add the radioligand to all wells.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Rapidly filter the contents of the wells through the filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.
-
Allow the filters to dry, then add scintillation fluid.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration and use non-linear regression to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Flux Functional Assay
This assay measures the ability of a compound to modulate receptor-mediated changes in intracellular calcium levels.
Objective: To determine the functional activity (e.g., inverse agonism) of a test compound at the 5-HT2A receptor.
Materials:
-
Cells stably expressing the human 5-HT2A receptor (e.g., HEK293 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8)
-
Test compound (e.g., this compound)
-
Vehicle (e.g., DMSO)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black-walled, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Plate the cells in the 96-well plates and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Prepare serial dilutions of the test compound in the vehicle.
-
To measure inverse agonism, add the test compound or vehicle to the cells and incubate.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using the microplate reader.
-
A decrease in basal fluorescence in the presence of the test compound compared to the vehicle indicates inverse agonist activity.
-
Plot the change in fluorescence as a function of the test compound concentration and use non-linear regression to determine the IC50.
Visualizing the Concepts
To further clarify the concepts discussed, the following diagrams illustrate the relevant signaling pathway and experimental workflows.
Caption: 5-HT2A receptor signaling pathway and the opposing actions of an agonist and an inverse agonist like this compound.
Caption: A generalized workflow for a radioligand binding assay to determine compound affinity.
Caption: A decision-making diagram for the appropriate selection of a negative control in pharmacological studies.
Conclusion
This compound is a valuable pharmacological tool for selectively probing the function of the 5-HT2A and 5-HT2C receptors. However, its potent inverse agonist and antagonist activities make it fundamentally unsuitable for use as a negative control in serotonin research. The appropriate negative control is the vehicle in which the active compound is dissolved, as this allows for the accurate assessment of the compound's specific pharmacological effects. Researchers must exercise diligence in the selection of controls to ensure the integrity and validity of their experimental findings.
References
- 1. study.com [study.com]
- 2. Positive and Negative Controls | Rockland [rockland.com]
- 3. The puzzling issue of 'vehicle-treated control' when using ethanol as drug carrier for MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vehicle control: Significance and symbolism [wisdomlib.org]
- 5. Vehicle effects on in vitro percutaneous absorption through rat and human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Promise and Peril of Chemical Probe Negative Controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of this compound [2-(4-methoxyphenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide hydrochloride]: a selective serotonin 2A receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. researchgate.net [researchgate.net]
Reproducibility of Experiments Using AC-90179: A Comparative Guide
For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is paramount. This guide provides a comparative analysis of AC-90179, a selective serotonin 5-HT2A receptor inverse agonist, with the conventional antipsychotic haloperidol and the atypical antipsychotic clozapine. The information herein is intended to facilitate the design and interpretation of reproducible experiments by providing key performance data, detailed experimental protocols, and an overview of the relevant signaling pathways.
Data Presentation: Comparative Receptor Binding and In Vivo Efficacy
The following tables summarize the quantitative data for this compound, haloperidol, and clozapine. It is important to note that these values are compiled from various studies and may not have been generated under identical experimental conditions. Therefore, they should be considered as a comparative reference rather than absolute values.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT2A | 5-HT2C | D2 | H1 |
| This compound | 2.1[1] | ~200[2][3] | >10,000[2][3] | >10,000[2][3] |
| Haloperidol | 36[4] | >10,000[4] | 1.5[4] | 1,800[4] |
| Clozapine | 12[4] | 13[4] | 220[4] | 6.3[4] |
Table 2: In Vivo Efficacy in the Phencyclidine (PCP)-Induced Hyperactivity Model
| Compound | Metric | Value (mg/kg) |
| This compound | ED50 | Not explicitly reported; effective at 1-10[5][6] |
| Haloperidol | MED | 0.3[7] |
| Clozapine | MED | 0.3[7] |
ED50: Effective dose producing 50% of the maximal effect. MED: Minimal effective dose.
Experimental Protocols
To ensure the reproducibility of experiments involving this compound and its comparators, detailed methodologies for key assays are provided below.
Radioligand Binding Assay for 5-HT2A Receptor
This protocol describes a standard method for determining the binding affinity of a compound to the 5-HT2A receptor.
1. Materials:
-
Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells) or rat frontal cortex tissue homogenate.
-
Radioligand: [3H]Ketanserin or [3H]Spiperone.
-
Non-specific Binding Control: A high concentration of a non-labeled 5-HT2A antagonist (e.g., 10 µM ketanserin).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: this compound, haloperidol, clozapine dissolved in an appropriate solvent (e.g., DMSO).
-
Filtration System: 96-well filter plates (e.g., GF/C) and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
2. Procedure:
-
Prepare cell membranes or tissue homogenates. Protein concentration should be determined using a standard assay (e.g., BCA assay).
-
In a 96-well plate, add assay buffer, the test compound at various concentrations, the radioligand at a concentration close to its Kd, and the receptor preparation.
-
To determine non-specific binding, a parallel set of wells should contain the non-specific binding control instead of the test compound.
-
Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Phencyclidine (PCP)-Induced Hyperactivity in Mice
This in vivo model is used to assess the antipsychotic-like potential of a compound.
1. Animals:
-
Male mice (e.g., Swiss-Webster or C57BL/6) weighing 20-30g.
-
Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Allow at least one week for acclimatization before the experiment.
2. Materials:
-
Test Compounds: AC-901779, haloperidol, clozapine, dissolved in a suitable vehicle (e.g., saline or 0.5% methylcellulose).
-
PCP: Phencyclidine hydrochloride dissolved in saline.
-
Locomotor Activity Chambers: Open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams).
3. Procedure:
-
Habituate the mice to the locomotor activity chambers for at least 30 minutes on the day before the experiment.
-
On the day of the experiment, administer the test compound or vehicle via the desired route (e.g., intraperitoneally, i.p.) at a specified pretreatment time (e.g., 30-60 minutes before PCP).
-
Administer PCP (e.g., 3-5 mg/kg, i.p.) or saline to the appropriate groups.
-
Immediately place the mice back into the locomotor activity chambers and record their locomotor activity (e.g., distance traveled, beam breaks) for a set duration (e.g., 60-90 minutes).
4. Data Analysis:
-
Quantify the locomotor activity for each animal.
-
Compare the locomotor activity of the PCP-treated group to the vehicle-treated group to confirm the induction of hyperactivity.
-
Compare the locomotor activity of the groups treated with the test compound plus PCP to the group treated with vehicle plus PCP.
-
Calculate the percent inhibition of PCP-induced hyperactivity for each dose of the test compound.
-
Determine the ED50 or MED of the test compound.
Mandatory Visualization
Signaling Pathways
The primary pharmacological target of this compound is the 5-HT2A receptor, a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream events. It can also engage the β-arrestin pathway, which is involved in receptor desensitization and can initiate its own signaling cascades. The differential engagement of these pathways by various ligands can lead to distinct physiological outcomes.
References
- 1. In vivo model of Schizophrenia - Phencyclidine (PCP) induced hyperactivity and cognitive deficit - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 2. Selective, Gq Protein Partial Agonists, and Beta-arrestin-biased 5-HT2A Receptor Agonists with Utility in Various Disorders | Saint Joseph's University [sju.edu]
- 3. The effects of clozapine versus haloperidol on measures of impulsive aggression and suicidality in chronic schizophrenia patients: an open, nonrandomized, 6-month study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Clozapine and haloperidol in moderately refractory schizophrenia: a 6-month randomized and double-blind comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of AC-90179 and Pimavanserin for Neuropsychiatric Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of AC-90179 and pimavanserin, two selective serotonin 5-HT2A receptor inverse agonists. This analysis is supported by experimental data on their pharmacological profiles and outlines the methodologies used in key experiments.
This compound and pimavanserin are both potent inverse agonists of the serotonin 5-HT2A receptor, a key target in the development of treatments for psychosis and other neuropsychiatric disorders. Pimavanserin, marketed as Nuplazid, is an FDA-approved treatment for Parkinson's disease psychosis.[1][2] Notably, this compound was a precursor compound that led to the development of pimavanserin, which exhibits improved oral bioavailability.[3] Both compounds show high selectivity for the 5-HT2A receptor over other monoaminergic receptors, particularly the dopamine D2 receptor, which is a significant advantage in avoiding the motor side effects associated with traditional antipsychotics.[4][5]
Pharmacological Profile: A Head-to-Head Comparison
The primary pharmacological target for both this compound and pimavanserin is the 5-HT2A receptor, where they act as inverse agonists. This mechanism is thought to underlie their antipsychotic effects. Pimavanserin also demonstrates a notable affinity for the 5-HT2C receptor, albeit lower than for the 5-HT2A receptor.[6][7]
Quantitative Analysis of Receptor Binding and Functional Activity
The following tables summarize the in vitro receptor binding affinities (Ki) and functional potencies of this compound and pimavanserin at various G-protein coupled receptors (GPCRs).
Table 1: Receptor Binding Affinity (Ki, nM)
| Receptor | This compound | Pimavanserin |
| Serotonin 5-HT2A | 2.1 - 2.5 [8][9] | 0.087 [5][10] |
| Serotonin 5-HT2C | - | 0.44[5][10] |
| Serotonin 5-HT2B | >1000 | >300[5] |
| Dopamine D2 | >1000[4] | >300[5] |
| Histamine H1 | >1000[4] | >300[5] |
| Muscarinic M1-M5 | - | >300[5] |
| Adrenergic α1, α2 | - | >300[5] |
| Sigma 1 | - | 120[5] |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: In Vivo Pharmacological Effects
| Parameter | This compound | Pimavanserin |
| Oral Bioavailability | Low[3][4] | >42.6% (in rats)[6] |
| Half-life (t1/2) | - | ~57 hours (parent drug), ~200 hours (active metabolite)[5] |
| Effect on DOI-induced head twitches | Attenuates[4] | Attenuates[6] |
| Effect on PCP-induced hyperactivity | Attenuates[4] | Attenuates |
| Effect on Motor Function | No impairment at efficacious doses[4] | No worsening of motor symptoms[2][11] |
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies in pharmacology and drug discovery. Below are outlines of the key experimental protocols used to characterize this compound and pimavanserin.
Radioligand Binding Assays
This method is used to determine the binding affinity of a compound to a specific receptor.
Objective: To measure the Ki of this compound and pimavanserin at various receptors.
General Protocol:
-
Membrane Preparation: Membranes from cells stably expressing the receptor of interest (e.g., human 5-HT2A receptor expressed in CHO-K1 or NIH-3T3 cells) are prepared by homogenization and centrifugation.
-
Incubation: The prepared membranes are incubated with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) and varying concentrations of the test compound (this compound or pimavanserin).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Functional Assays (e.g., R-SAT™)
Functional assays measure the biological response of a cell upon compound binding to a receptor, determining whether the compound is an agonist, antagonist, or inverse agonist.
Objective: To determine the functional potency and efficacy of this compound and pimavanserin as 5-HT2A inverse agonists.
Receptor Selection and Amplification Technology (R-SAT™) Protocol Outline:
-
Cell Culture and Transfection: NIH-3T3 cells are co-transfected with a plasmid encoding the human 5-HT2A receptor and a reporter gene (e.g., β-galactosidase) linked to a serum response element.
-
Compound Treatment: The transfected cells are treated with varying concentrations of the test compound.
-
Measurement of Reporter Gene Expression: The expression of the reporter gene is quantified, typically through a colorimetric or luminescent assay. Inverse agonists will decrease the basal level of reporter gene expression.
-
Data Analysis: Concentration-response curves are generated to determine the IC50 (for inverse agonists) or EC50 (for agonists) and the maximal efficacy.
Visualizing the Molecular Landscape
To better understand the mechanisms and relationships discussed, the following diagrams have been generated using Graphviz.
References
- 1. acadia.com [acadia.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the Discovery and Development of Pimavanserin: A Novel Drug Candidate for Parkinson’s Psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pimavanserin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Pimavanserin and Its Metabolites in Mouse Plasma Using LC-MS/MS: Investigating Pharmacokinetics Following Different Routes of Administration [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pimavanserin: A Novel Drug Approved to Treat Parkinson’s Disease Psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
Validating the Selectivity of AC-90179: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount to predicting its therapeutic efficacy and potential side effects. This guide provides a comprehensive comparison of AC-90179, a potent 5-HT2A receptor inverse agonist, with other alternatives, supported by experimental data and detailed protocols.
This compound has emerged as a significant tool in neuropharmacology, demonstrating high selectivity for the serotonin 2A (5-HT2A) receptor. Its characterization as an inverse agonist suggests its potential in treating neuropsychiatric disorders where constitutive receptor activity is implicated. This guide aims to provide a clear, data-driven overview of this compound's selectivity profile, empowering researchers to effectively incorporate it into their studies.
Comparative Selectivity Profile of this compound
To contextualize the selectivity of this compound, it is essential to compare its binding affinities across a range of relevant receptors, particularly those implicated in the mechanisms of action of antipsychotic drugs. The following table summarizes the binding affinities (Ki values) of this compound and the related compound pimavanserin for various G-protein coupled receptors. Pimavanserin's data is included as a proxy for this compound's off-target profile due to their structural and pharmacological similarities.
| Receptor | This compound Ki (nM) | Pimavanserin Ki (nM) | Reference Compound(s) Ki (nM) |
| 5-HT2A | 2.1 (inverse agonist)[1], 2.5 (antagonist)[1] | 0.087 | Haloperidol: 250, Clozapine: 12 |
| 5-HT2B | >100 | No appreciable affinity | - |
| 5-HT2C | ~210 (pKi = 5.5) | 0.44 (5-fold lower than 5-HT2A)[1] | Haloperidol: >10,000, Clozapine: 13 |
| 5-HT6 | >100 | - | - |
| Dopamine D2 | No significant potency[2][3] | No appreciable affinity[1] | Haloperidol: 1.2, Clozapine: 160 |
| Histamine H1 | No significant potency[2][3] | No appreciable affinity | Clozapine: 6.3 |
Key Observations:
-
This compound demonstrates high potency at the 5-HT2A receptor with nanomolar Ki values for both inverse agonist and antagonist activity.[1]
-
It exhibits significant selectivity for the 5-HT2A receptor over other serotonin receptor subtypes, including 5-HT2B, 5-HT2C, and 5-HT6, with a selectivity margin of nearly 100-fold.[1]
-
Crucially, this compound and the closely related pimavanserin show a lack of significant affinity for the dopamine D2 and histamine H1 receptors, which are common off-targets for many antipsychotic drugs and are associated with undesirable side effects.[1][2][3]
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial. Below is a representative protocol for a radioligand binding assay to determine the affinity of a test compound for the 5-HT2A receptor.
Protocol: 5-HT2A Receptor Radioligand Binding Assay
This protocol describes the determination of a compound's binding affinity for the human 5-HT2A receptor using [3H]ketanserin as the radioligand.
Materials:
-
Receptor Source: Membranes from CHO-K1 cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [3H]ketanserin (specific activity ~70-90 Ci/mmol).
-
Non-specific Binding Ligand: Spiperone or unlabeled ketanserin (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound or other compounds of interest, dissolved in an appropriate solvent (e.g., DMSO).
-
96-well Filter Plates: GF/B or GF/C glass fiber filters.
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Thaw the frozen cell membrane preparation on ice.
-
Homogenize the membranes in ice-cold assay buffer using a glass-Teflon homogenizer.
-
Determine the protein concentration of the membrane suspension using a standard protein assay (e.g., Bradford or BCA).
-
Dilute the membrane preparation in assay buffer to a final concentration of 5-10 µg of protein per well.
-
-
Assay Setup:
-
In a 96-well plate, add the following components in triplicate for each condition:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]ketanserin, and 100 µL of the membrane preparation.
-
Non-specific Binding: 50 µL of non-specific binding ligand (10 µM spiperone), 50 µL of [3H]ketanserin, and 100 µL of the membrane preparation.
-
Competition Binding: 50 µL of the test compound at various concentrations, 50 µL of [3H]ketanserin, and 100 µL of the membrane preparation.
-
-
The final concentration of [3H]ketanserin should be close to its Kd value (typically 0.5-2 nM).
-
-
Incubation:
-
Incubate the plates at room temperature (or 37°C) for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the 96-well filter plate using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter plates completely.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Mechanism of Action
To further elucidate the functional consequences of this compound's interaction with the 5-HT2A receptor, understanding the downstream signaling pathway is essential.
This compound inhibits the 5-HT2A receptor's Gq/G11 signaling pathway.
The 5-HT2A receptor primarily couples to the Gq/G11 family of G-proteins.[4][5][6][7] Upon agonist binding, the activated receptor stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][7] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). As an inverse agonist, this compound binds to the 5-HT2A receptor and stabilizes it in an inactive conformation, thereby reducing the basal level of signaling through this pathway.
Workflow for determining compound affinity via radioligand binding assay.
This guide provides a foundational understanding of this compound's selectivity and the experimental approaches to validate it. By utilizing the provided data and protocols, researchers can confidently assess the utility of this compound in their specific models and contribute to the growing body of knowledge surrounding 5-HT2A receptor pharmacology.
References
- 1. Investigation of the mechanism of agonist and inverse agonist action at D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological characterization of this compound [2-(4-methoxyphenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide hydrochloride]: a selective serotonin 2A receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 5. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. msudenver.edu [msudenver.edu]
Safety Operating Guide
Navigating the Safe Disposal of AC-90179: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and step-by-step procedures for the safe disposal of AC-90179, a selective 5-hydroxytryptamine2A (5-HT2A) receptor inverse agonist used for research purposes. Adherence to these guidelines will help ensure the safety of laboratory personnel and the protection of the environment.
This compound is designated for research use only and is not intended for human or veterinary applications. While it may be shipped as a non-hazardous chemical, proper disposal protocols for chemical waste must be followed.
Summary of Key Information
For quick reference, the following table summarizes crucial data pertinent to the handling and disposal of this compound.
| Parameter | Information | Source |
| Chemical Name | 2-(4-methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide hydrochloride | [1] |
| Synonyms | This compound | [1] |
| Primary Use | Research chemical; selective serotonin 5-HT2A receptor inverse agonist | [1][2] |
| User Audience | Researchers, scientists, and drug development professionals | |
| Disposal Consideration | Dispose of as chemical waste through a licensed disposal company | [3] |
Step-by-Step Disposal Protocol
The disposal of this compound, as with any laboratory chemical, should be approached systematically. The following protocol outlines the necessary steps to ensure safe and compliant disposal.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
2. Waste Identification and Segregation:
-
Do not dispose of this compound down the drain or in regular trash.
-
This compound waste should be segregated and collected in a designated, properly labeled, and sealed waste container.
-
The container should be clearly marked as "Hazardous Waste" or "Chemical Waste" and should list the contents, including the full chemical name of this compound.
3. Waste Collection and Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Follow your institution's specific guidelines for the storage of chemical waste.
4. Licensed Disposal:
-
Arrange for the collection and disposal of the this compound waste through a licensed and reputable chemical waste disposal company.[3]
-
Provide the disposal company with all necessary information about the waste, including its chemical composition.
-
It is often recommended that surplus and non-recyclable solutions be offered to a licensed disposal company.[3] In some cases, chemical incineration with appropriate scrubbing technology may be used by the disposal facility.[3]
Disposal Decision Workflow
The following diagram illustrates the logical steps for making decisions regarding the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Essential Safety and Operational Protocols for Handling AC-90179
For researchers, scientists, and drug development professionals, the safe handling of investigational compounds like AC-90179 is paramount to ensure personal safety and maintain experimental integrity. This document provides essential safety and logistical information, including personal protective equipment (PPE) recommendations, operational handling procedures, and disposal plans for this compound.
Personal Protective Equipment (PPE)
A comprehensive assessment of hazards is crucial for selecting the appropriate PPE for handling this compound.[1][2] The following table summarizes the recommended PPE to minimize exposure and ensure a safe laboratory environment.[3][4]
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles should be worn at all times when handling the compound. A face shield provides an additional layer of protection against splashes and should be used when handling larger quantities or during procedures with a higher risk of splashing.[1][4] |
| Skin | Chemical-Resistant Gloves | Nitrile gloves are the minimum requirement for incidental contact.[1] For prolonged handling or when there is a risk of direct contact, consider double-gloving or using gloves with higher chemical resistance. Always inspect gloves for tears or degradation before use and remove them immediately if contaminated.[1][4] |
| Body | Laboratory Coat | A standard laboratory coat is required to protect clothing and skin from potential contamination.[1][3] For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended. |
| Respiratory | Respirator (if necessary) | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any dust or aerosols.[5] If a fume hood is not available or if there is a potential for aerosol generation, a risk assessment should be performed to determine if respiratory protection is required. |
| Feet | Closed-Toe Shoes | Closed-toe shoes are mandatory to protect against spills and falling objects.[4] |
Operational Plan: Handling and Storage
Proper handling and storage are critical for maintaining the stability of this compound and ensuring the safety of laboratory personnel.
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Verify that the container is properly labeled with the compound name, concentration, and any relevant hazard information.
Storage:
-
Store this compound in a cool, dry, and well-ventilated area.[5]
-
Keep the container tightly sealed to prevent contamination and degradation.
-
Store away from incompatible materials, such as strong oxidizing agents.[5]
Handling:
-
All manipulations of this compound should be performed in a designated area, such as a chemical fume hood, to control potential exposure.[5]
-
Avoid the generation of dust or aerosols.
-
Use appropriate tools and techniques to handle the compound, minimizing the risk of spills.
-
After handling, thoroughly wash hands with soap and water, even if gloves were worn.[5]
Experimental Workflow for Handling this compound
Disposal Plan
The disposal of this compound and any contaminated materials must be carried out in accordance with institutional, local, and national regulations for chemical waste.
Waste Segregation and Collection:
-
All waste contaminated with this compound, including unused compound, contaminated PPE (gloves, etc.), and disposable labware, must be collected in a dedicated and clearly labeled hazardous waste container.[5][6]
-
Do not mix this waste with other waste streams to prevent unforeseen chemical reactions.[6]
Containerization:
-
Use a chemically compatible and leak-proof container for waste collection.[6]
-
Ensure the container is kept securely sealed when not in use.[6]
Storage of Waste:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
The storage area should be clearly marked as a hazardous waste accumulation point.
Final Disposal:
-
Engage a certified hazardous waste disposal contractor for the final disposal of the collected waste.[5][6]
-
Provide the disposal contractor with all available information regarding the chemical properties of this compound to ensure proper handling and disposal.
-
High-temperature incineration is a common and effective method for the destruction of organic compounds.[6]
Disposal Workflow for this compound Waste
By adhering to these safety and logistical guidelines, researchers can minimize their risk of exposure to this compound and ensure a safe and compliant laboratory environment.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
